Product packaging for Zirconium silicide(Cat. No.:CAS No. 12039-90-6)

Zirconium silicide

Cat. No.: B083690
CAS No.: 12039-90-6
M. Wt: 147.39 g/mol
InChI Key: GJIKIPCNQLUSQC-UHFFFAOYSA-N
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Description

Zirconium Silicide (ZrSi2) is a high-temperature ceramic material characterized by its high hardness, high melting point, excellent electrical and thermal conductivity, and superior thermal shock resistance . This intermetallic compound appears as a gray-black orthorhombic crystal with a density of 4.88 g/cm³ and is insoluble in water and mineral acids, though it is soluble in hydrofluoric acid . In electronic and semiconductor research, ZrSi2 thin films are of significant interest for integrated circuit manufacturing due to their high thermal stability and low resistivity, facilitating the formation of stable contacts and interconnects . Its value extends to advanced composites, where it serves as a functional filler in ceramifiable silicone rubber. The addition of ZrSi2 notably enhances the ablation resistance of these composites, forming a protective SiO2-ZrO2 ceramic layer at high temperatures that drastically reduces linear and mass ablation rates, making it promising for thermal protection systems . Furthermore, ZrSi2 is a critical candidate material for next-generation semiconductor manufacturing. Its optimal optical constants at a 13.5 nm wavelength enable its use in Extreme Ultraviolet (EUV) lithography as pellicle membranes, which require high EUV transmittance (>90%), low reflectivity (<0.04%), and exceptional thermomechanical durability . This compound is supplied as a high-purity powder for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ZrSi2<br>Si2Z B083690 Zirconium silicide CAS No. 12039-90-6

Properties

InChI

InChI=1S/2Si.Zr
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InChI Key

GJIKIPCNQLUSQC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Si]=[Zr]=[Si]
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Molecular Formula

ZrSi2, Si2Zr
Record name zirconium silicide
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Molecular Weight

147.39 g/mol
Source PubChem
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Physical Description

Grey odorless powder; [MSDSonline]
Record name Zirconium silicide
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CAS No.

12039-90-6, 12138-26-0
Record name Zirconium silicide (ZrSi2)
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Record name Zirconium silicide (ZrSi2)
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Record name Zirconium disilicide
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Synthesis and Fabrication Methodologies of Zirconium Silicide

Bulk Zirconium Silicide Synthesis Techniques

The creation of bulk this compound materials relies on methods that can achieve high temperatures and pressures to ensure the formation of dense, homogenous compounds.

Vacuum Arc-Melting Processes

Vacuum arc-melting is a prevalent technique for the synthesis of bulk this compound samples. This process involves creating an electric arc between an electrode and the raw materials (zirconium and silicon) within a vacuum or inert atmosphere, which melts the materials and allows them to alloy. inl.gov This method is particularly useful for producing various compositions of zirconium silicides for research and development. iaea.org For instance, bulk samples with varying atomic ratios of zirconium to silicon have been prepared using vacuum arc-melting to investigate their high-temperature oxidation behaviors. iaea.org The process is also employed in the rapid prototyping of novel alloys, such as those in the TiVCrZr-Siₓ system, where buttons of the alloy are produced by melting elemental materials in an argon-backfilled vacuum arc-melter. whiterose.ac.uk To enhance homogeneity, the resulting ingots are often flipped and re-melted multiple times. whiterose.ac.uk

Hot-Pressing and Spark Plasma Sintering (SPS) for Dense this compound Compounds

Hot-pressing and Spark Plasma Sintering (SPS) are advanced powder metallurgy techniques used to fabricate dense this compound compounds. tandfonline.comresearchgate.net These methods are particularly effective for materials that are difficult to sinter using conventional methods.

Hot-Pressing involves the simultaneous application of high temperature and uniaxial pressure to a powder compact, promoting densification.

Spark Plasma Sintering (SPS) is a more recent and rapid sintering technique that utilizes a pulsed direct current and uniaxial pressure. elsevier.es The high heating and cooling rates in SPS are advantageous for producing dense materials with fine microstructures. elsevier.es

Research into the fabrication of high-density Zr₃Si₂ for applications in Gas-cooled Fast Reactors (GFR) has utilized both hot-pressing and SPS. tandfonline.comresearchgate.net In one study, these methods successfully produced a Zr₃Si₂ compound with a relative density of 96% and 96% phase purity. tandfonline.comresearchgate.net SPS has also been employed to create various ultra-high temperature ceramic (UHTC) composites containing this compound. For example, ZrB₂–MoSi₂ composites have been densified using SPS at 1750 °C with an applied pressure of 30 MPa. researchgate.net

Sintering MethodMaterialSintering Temperature (°C)Applied Pressure (MPa)Relative Density (%)Key Findings
Hot-Pressing/SPSZr₃Si₂Not specifiedNot specified96Produced high-density, phase-pure material for GFR applications. tandfonline.comresearchgate.net
SPSZrB₂–MoSi₂175030>98Achieved high densification at lower temperatures and faster rates than conventional methods. researchgate.net
SPSZrB₂–SiC–WCNot specifiedNot specifiedNot specifiedResulted in dense and fine microstructures. elsevier.es

Solid-State Reaction Methods for Zirconium Carbide-Zirconium Silicide Composites

Solid-state reaction is a method used to synthesize composite powders, such as zirconium carbide-zirconium silicide (ZrC-ZrSi₂), by heating a mixture of solid reactants below their melting points. scispace.comresearchgate.net This technique is crucial for creating precursor materials for advanced composites.

In a typical process, zirconium (Zr) and silicon carbide (SiC) powders are mixed and heated in a controlled atmosphere. scispace.comresearchgate.net The reaction between the powders leads to the formation of a composite material. Studies have shown that the temperature of the heat treatment significantly influences the phase composition of the final product. scispace.comresearchgate.net

For example, when a mixture of Zr and SiC powders is heated, a diffusion layer of zirconium carbide and this compound is formed. scispace.comresearchgate.net

At 800 °C , the resulting diffusion layer is thin and primarily consists of ZrC and ZrSi₂. scispace.comresearchgate.netktu.lt

At temperatures above 900 °C , the main phases produced are ZrC and ZrSi₂, with a smaller amount of ZrSi also being formed. scispace.comresearchgate.netktu.ltresearchgate.net

Thermodynamic analysis and experimental results indicate that a molar ratio of Zr:SiC of 3:1 and a treatment temperature of 1000 °C for 2 hours allows for a complete reaction, forming a well-balanced ZrC-ZrSi₂ composite powder. researchgate.net

ReactantsMolar Ratio (Zr:SiC)Treatment Temperature (°C)Resulting Phases
Zr, SiC3:1800Thin diffusion layer of mainly ZrC and ZrSi₂. scispace.comresearchgate.netktu.lt
Zr, SiC3:1>900Mainly ZrC and ZrSi₂, with a small amount of ZrSi. scispace.comresearchgate.netktu.ltresearchgate.net
Zr, SiC3:11000 (for 2h)Complete reaction to form a balanced ZrC-ZrSi₂ composite powder. researchgate.net

This compound Coating Deposition Techniques

Applying this compound as a coating onto substrates can impart desirable properties like high-temperature oxidation resistance. Various deposition techniques are employed to create these protective layers.

Magnetron Sputter Deposition for this compound Coatings

Magnetron sputtering is a physical vapor deposition (PVD) technique widely used to deposit thin films of this compound. nukleonika.pl This process involves bombarding a this compound target with energetic ions (typically argon) in a plasma, which ejects atoms from the target that then deposit onto a substrate. nukleonika.pl

This method has been successfully used to deposit ZrSi₂ coatings on zirconium-alloy substrates for applications in light water reactors. wisc.eduiaea.org The resulting coatings have demonstrated a highly protective nature at elevated temperatures (700 °C, 1000 °C, and 1200 °C) in air by preventing oxygen from reaching the underlying substrate. wisc.edu The high oxidation resistance is attributed to the formation of a nanocrystalline SiO₂ and ZrSiO₄ phases within an amorphous oxide film that develops at high temperatures. wisc.edu

A key advantage of magnetron sputtering is the ability to use multiple sources, allowing for the deposition of coatings with varying stoichiometries by adjusting the power to the individual zirconium and silicon targets. nukleonika.pl This offers greater flexibility compared to using a single stoichiometric target. nukleonika.pl Both direct current magnetron sputtering (DCMS) and high-power impulse magnetron sputtering (HIPIMS) have been utilized, with HIPIMS offering the potential for improved coating characteristics due to higher plasma density. mdpi.commisis.ru

Laser Cladding for this compound Layers

Laser cladding is a surface modification technique that uses a high-power laser beam to melt a stream of powder (in this case, zirconium and silicon or pre-alloyed this compound) and a thin layer of the substrate, creating a dense, metallurgically bonded coating. kns.org

This method has been investigated for applying this compound coatings onto Zircaloy-4 tubes, a common material for nuclear fuel cladding. iaea.orgkns.org In these studies, a laser power of 180 W with a specific hatching distance was used to form the coating. iaea.org It was found that a powder mixture with a Zr:Si atomic ratio of 1:6 resulted in the best formation of a ZrSi₂ coating, which also contained some pure silicon and ZrSi phases. iaea.org The resulting clad layer is dense, crack-free, and has a non-porous microstructure. researchgate.net The process can also lead to the in-situ formation of composite materials; for instance, laser cladding of zirconium powder with a binder can result in a zirconium carbide (ZrC) and zirconia (ZrO₂) composite layer. researchgate.net

Powder Spray Deposition (Cold Spray and Thermal Spray) of this compound

Powder spray deposition methods, including cold spray and thermal spray, have been explored for depositing this compound coatings. wisc.edu These techniques are particularly considered for applications requiring protective layers on materials like zirconium alloys, which are used in light water reactors. wisc.eduosti.gov The primary goal is to enhance accident tolerance by providing oxidation-resistant coatings. osti.govresearchgate.net

Cold Spray is a solid-state deposition process that has been developed for applying oxidation-resistant coatings on zirconium alloy fuel cladding. researchgate.netresearchgate.net In this method, powder particles are accelerated to high velocities and impact a substrate, leading to bonding and coating formation without melting the material. mdpi.com This process has been used to deposit various materials, including metallic, alloy, and ceramic compounds, on zirconium alloy flats and tubes. researchgate.netresearchgate.net While dense and well-adhered coatings of other materials have been achieved through optimization of parameters like powder size, gas preheat temperature, and pressure, the deposition of this compound via cold spray requires further process optimization to enhance coating quality. wisc.eduresearchgate.netresearchgate.net

Thermal Spray techniques, such as plasma spraying, have also been investigated for creating this compound coatings. wisc.eduscientific.net Plasma spraying utilizes a high-temperature plasma jet to melt and propel the coating material onto a substrate. scientific.net Zirconia-based thermal spray powders are known for producing dense, non-tough coatings with excellent resistance to high-temperature particle erosion and good thermal insulation properties. samaterials.comsaint-gobain.comsaint-gobain.com However, a key challenge with plasma spraying of zirconium silicate (B1173343) is its decomposition at high temperatures (around 1711K). scientific.net Research has focused on optimizing spray parameters like spray distance, current, and gas flow to control the coating's porosity and the final content of zirconium silicate. scientific.net

Studies have shown that zirconium-silicide coatings deposited via these methods can offer significant protection against high-temperature oxidation. wisc.edu The protective nature is attributed to the formation of a nanocrystalline SiO2 and ZrSiO4 layer within an amorphous oxide film at elevated temperatures. wisc.edu

Pulsed Laser Deposition (PLD) for Zirconium Films and Interfacial Silicide Formation

Pulsed Laser Deposition (PLD) is a versatile thin film deposition technique used to synthesize this compound films. researchgate.netresearchgate.net This method involves using a high-energy pulsed laser to ablate a target material within a vacuum chamber, creating a plasma plume that deposits a thin film onto a substrate. researchgate.netmdpi.com The formation of this compound often occurs at the interface between a silicon (Si) substrate and a deposited zirconium (Zr) film. researchgate.netresearchgate.net

The synthesis of this compound films via PLD is influenced by several factors:

Substrate Temperature: Higher substrate temperatures promote the inter-diffusion of Zr and Si atoms, which is crucial for silicide formation. researchgate.netresearchgate.netmdpi.com For instance, this compound peaks were not observed below 500°C in one study, indicating a temperature-dependent reaction. mdpi.com Optimal crystalline films have been obtained at temperatures around 300°C. researchgate.net

Laser Parameters: Laser fluence (energy density) and wavelength significantly affect the properties of the deposited films. researchgate.netmdpi.com For example, using a Nd:YAG laser, smoother films were achieved with a 1064 nm wavelength, while surface roughness increased with higher fluences. researchgate.netmdpi.com

Plasma Plume Energy: The high energy of the plasma plume generated during PLD contributes to the formation of this compound at the Zr/Si interface. researchgate.netresearchgate.net

Researchers have successfully deposited thin Zr films on Si (100) substrates using PLD, leading to the formation of Zr2Si at the interface. researchgate.netresearchgate.net The formation of this silicide phase has been confirmed using techniques like grazing-incidence X-ray diffraction (GIXRD). researchgate.netresearchgate.net The inter-diffusion of zirconium and silicon atoms has been investigated using secondary ion mass spectroscopy (SIMS), while X-ray photoelectron spectroscopy (XPS) has been used to analyze the surface chemistry. researchgate.netresearchgate.net It has been noted that under oxygen-deficient conditions, such as in an ultrahigh vacuum, annealing can lead to the formation of ZrSi2. aip.orgpolyu.edu.hk

PLD Parameters and Resulting this compound Film Characteristics
Laser TypeWavelength (nm)Substrate Temperature (°C)Laser Fluence (J/cm²)Resulting Phase/ObservationReference
Pulsed LaserNot SpecifiedNot SpecifiedNot SpecifiedFormation of Zr2Si at Zr/Si interface researchgate.netresearchgate.net
Nd:YAG1064 and 53225, 300, and 5000.25, 0.5, 1.0Smoother films with 1064 nm; optimal crystallinity at 300°C researchgate.netmdpi.com
Excimer248Not SpecifiedVariableNanoparticle size and surface roughness increase with fluence spiedigitallibrary.org
ArF LaserNot SpecifiedAnnealing up to 860°CNot SpecifiedFormation of ZrSi2 clusters upon annealing above 860°C aip.org

Chemical Vapor Deposition (CVD) of Zirconium Silicides

Chemical Vapor Deposition (CVD) is a widely used method for producing thin films of zirconium silicate. ontosight.aiatamankimya.com This process involves the reaction of volatile precursor gases on a heated substrate to form a solid film. mdpi.com Both inorganic and organometallic precursors can be used in CVD processes. mdpi.comgoogle.com

For this compound deposition, common precursors include zirconium tetrachloride (ZrCl4) and silicon-containing sources. aip.orgaip.org For instance, zirconium silicate films have been synthesized using ZrCl4 and tetra-n-butyl orthosilicate (B98303) (TBOS) via atomic layer deposition (ALD), a subtype of CVD. aip.org The deposition temperature plays a crucial role, with studies showing that at 400°C, the growth rate saturates. aip.org However, higher temperatures (around 500°C) can lead to lower impurity content in the films. aip.org

Another approach involves the use of organometallic precursors, often referred to as Metal-Organic Chemical Vapor Deposition (MOCVD). atamankimya.comworldscientific.com Zirconium tert-butoxide (ZTB) and tetrakis-diethylamido silane (B1218182) (TDEAS) have been used to deposit zirconium silicate thin films at relatively low temperatures (200–300°C). worldscientific.com

A key consideration in the CVD of zirconium-containing films on silicon is the potential for interfacial reactions. aip.org For example, when depositing ZrO2 films, a reaction to form this compound can occur at temperatures above 900°C in a vacuum. aip.org This is thought to happen through a reaction of ZrO2 with silicon monoxide (SiO) that forms at the interface. aip.org

CVD Precursors and Deposition Conditions for Zirconium Silicides
Deposition MethodZirconium PrecursorSilicon PrecursorDeposition Temperature (°C)Resulting FilmReference
ALDZirconium tetrachloride (ZrCl4)Tetra-n-butyl orthosilicate (TBOS)300-500Zirconium silicate aip.org
Pulsed-MOCVDZirconium tert-butoxide (ZTB)Tetrakis-diethylamido silane (TDEAS)200-300Zirconium silicate worldscientific.com
CVDZirconium tetrachloride (ZrCl4)From Si substrate>900 (in vacuum)This compound (interfacial) aip.org

Nanostructured this compound Preparation

The synthesis of nanostructured this compound, including nanoparticles, nanoclusters, ultrathin films, and nanotubes, has garnered significant interest due to the enhanced properties these materials exhibit compared to their bulk counterparts. nanorh.com

Synthesis of this compound Nanoclusters and Nanoparticles

Various methods have been developed to synthesize this compound at the nanoscale.

One method for preparing this compound nanomaterials involves a reaction in a stainless steel autoclave. nanotrun.com This process uses zirconium dioxide, silicon powder, and lithium metal, which are heated to 600°C for an extended period. nanotrun.com The resulting product, a black sediment, is then washed and dried to yield this compound nanomaterials. nanotrun.com Another approach is the combustion synthesis (CS) technique, which utilizes powder mixtures such as ZrSiO4–Mg, ZrSiO4–SiO2–Mg, and ZrSiO4–ZrO2–Mg. researchgate.net By varying the Zr:Si ratio, different phases of this compound, including ZrSi, ZrSi2, Zr5Si3, and Zr3Si2, can be formed. researchgate.net This method has also been adapted to produce spherical ZrSi particles with diameters in the range of 0.2–3.0 μm. researchgate.net

The synthesis of silica-zirconia nanoclusters can be achieved by mixing silica (B1680970) and zirconia sols and then heating the mixture to temperatures between 450°C and 950°C. google.com This process removes volatile components and can result in weakly aggregated particles. google.com The starting nanoparticles typically have mean diameters in the nanometer range, for instance, zirconia nanoparticles from 3 to 30 nm and silica nanoparticles from 10 to 100 nm. google.com

Chemical methods like sol-gel, co-precipitation, and hydrothermal synthesis are commonly employed for producing zirconium silicate nanoparticles. nanorh.comnih.govnih.gov These techniques result in fine powders with a high surface area-to-volume ratio, leading to high reactivity. nanorh.comrsc.org The properties of the resulting nanoparticles, such as crystal size and phase, are highly dependent on factors like the precursor materials, pH, and thermal treatment. nih.gov For example, calcination temperature has been shown to significantly influence the crystal size and degree of agglomeration of zirconia nanoparticles. nih.gov

Fabrication of this compound Ultrathin Films and Nanotubes

The fabrication of ultrathin films of zirconium silicate is crucial for applications in microelectronics, particularly as high-k dielectric materials. atamankimya.comaip.orgibm.com

One method to create ultrathin zirconium silicate films involves the in-situ reoxidation of a thin zirconium metal layer deposited on an oxidized silicon surface. aip.org This process can result in a compositionally graded film with a trilayer structure, where silicon-rich layers are formed at both the top and bottom of the film, and zirconium is localized in the center. aip.org This structure offers the benefits of improved thermal stability and interfacial electrical properties while maintaining a sufficient permittivity. aip.org Ultrathin films with a thickness of just 2.6 nm have been fabricated using this technique. aip.org

Another approach is the jet-vapor-deposition (JVD) process, which has been used to deposit ultrathin zirconium silicate films with an equivalent oxide thickness of 1 nm. ibm.com These films have demonstrated high thermal stability, with the ability to withstand annealing temperatures up to 1000°C. ibm.com Sol-gel spin-coating is another viable technique for producing ultrathin zirconia films, where a precursor like ZrCl4 is dissolved in an organic solvent. nycu.edu.tw This method has been used to create films with a thickness of around 9.5 nm, which also feature a thin interfacial layer of Zr-silicate. nycu.edu.tw

The synthesis of zirconium-based nanotubes has also been reported. For example, zirconia nanotubes with diameters in the range of 60–90 nm can be prepared through hydrothermal treatment of a mixture of ZrO(NO3)2·xH2O and NaOH solutions at 250°C. nih.gov

Crystallography and Phase Stability of Zirconium Silicide Systems

Crystal Structures of Zirconium Silicides (e.g., ZrSi₂, ZrSi, Zr₂Si, Zr₃Si₂)

The zirconium-silicon system is characterized by the formation of several stable intermetallic compounds, each with a distinct crystal structure. dtic.mil The primary phases identified in this binary system include Zr₃Si, Zr₂Si, Zr₅Si₃, Zr₃Si₂, Zr₅Si₄, ZrSi, and ZrSi₂. lnu.edu.ua

ZrSi₂: Zirconium disilicide (ZrSi₂) crystallizes in the orthorhombic C49 crystal structure. materialsproject.org This structure consists of pure silicon layers separated by a double layer of zirconium and silicon. researchgate.net Within this double layer, silicon atoms form zig-zag chains that are separated by zirconium atoms. researchgate.net

ZrSi: Zirconium monosilicide (ZrSi) exhibits a structural transformation. dtic.mil At high temperatures, it adopts the orthorhombic CrB-type structure. dtic.mil Upon cooling, it transforms to the FeB-type structure. dtic.millnu.edu.ua

Zr₂Si: This compound possesses the tetragonal CuAl₂-type crystal structure. lnu.edu.ua

Zr₃Si₂: Zirconium silicide (Zr₃Si₂) has a tetragonal U₃Si₂-type structure. lnu.edu.ua

Tetragonal and orthorhombic crystal systems are prominent among zirconium silicides.

Tetragonal Phases: Compounds such as Zr₂Si (CuAl₂-type) and Zr₃Si₂ (U₃Si₂-type) exhibit tetragonal symmetry. lnu.edu.ua The high-temperature phase of pure zirconium (β-Zr) is also body-centered cubic, but it transforms to the hexagonal close-packed α-phase at lower temperatures. iaea.orgresearchgate.net The addition of silicon and other elements can influence the stability of these phases.

Orthorhombic Phases: ZrSi₂ is a key example of a this compound with an orthorhombic crystal structure. materialsproject.org The high-temperature form of ZrSi also displays an orthorhombic structure of the CrB type. dtic.mil

The synthesis conditions play a crucial role in determining the resulting crystal structure and phase purity of zirconium silicides. For instance, the fabrication method and subsequent heat treatments can influence the formation of specific phases. The presence of trace impurities, such as oxygen and nitrogen, has been noted to stabilize a D8₈-type phase in both the zirconium-silicon and hafnium-silicon systems. dtic.mil In the context of metal-organic frameworks (MOFs), which are a different class of materials, studies have shown that parameters like reactant ratios, the use of acid modulators, and synthesis temperature can significantly impact the crystallinity and morphology of zirconium-based structures. monash.edu While not directly about binary silicides, these findings highlight the general principle that kinetic and thermodynamic factors during synthesis are critical in controlling the final crystal structure of materials.

Zirconium-Silicon Binary Phase Diagram Analysis

The Zirconium-Silicon (Zr-Si) binary phase diagram provides a map of the stable phases as a function of temperature and composition. researchgate.net It is a fundamental tool for understanding the formation and stability of various this compound compounds.

The Zr-Si system contains several intermetallic compounds, each stable within a specific temperature and composition range. dtic.mil The established binary phases include Zr₃Si, Zr₂Si, Zr₅Si₃, Zr₃Si₂, Zr₅Si₄, ZrSi, and ZrSi₂. lnu.edu.ua Among these, only Zr₅Si₃ melts congruently, at approximately 2324°C. dtic.mil The other silicides form through peritectic or peritectoid reactions. dtic.mil For example, Zr₃Si forms via a slow peritectoid reaction at around 1500°C. dtic.mil The stability of these intermetallic phases is a key factor in the performance of zirconium alloys, particularly in high-temperature applications. uregina.ca

Crystal Structure of Zirconium Silicides
CompoundCrystal SystemStructure Type
ZrSi₂OrthorhombicC49
ZrSi (High Temp)OrthorhombicCrB
ZrSi (Low Temp)OrthorhombicFeB
Zr₂SiTetragonalCuAl₂
Zr₃Si₂TetragonalU₃Si₂
Zr₅Si₃TetragonalMn₅Si₃
Zr₅Si₄TetragonalZr₅Si₄
Zr₃SiTetragonalTi₃P

Phase transformations are a critical aspect of the Zr-Si system. ZrSi undergoes an allotropic transformation at approximately 1550°C, changing from the low-temperature FeB-type structure to the high-temperature CrB-type structure. dtic.mil Zirconium itself undergoes a phase transformation from the α-phase (hexagonal close-packed) to the β-phase (body-centered cubic) at elevated temperatures. iaea.orgarxiv.org The kinetics of these transformations are influenced by factors such as heating and cooling rates, as well as the presence of alloying elements. arxiv.org

Ternary and Quaternary this compound Phase Equilibria

The introduction of a third or fourth element into the Zr-Si system leads to more complex phase equilibria. Research into these ternary and quaternary systems is essential for the development of advanced materials with tailored properties.

For example, the Zr-Si-C ternary system has been investigated to understand the interactions between zirconium, silicon, and carbon at high temperatures. researchgate.net Studies at 1200°C confirmed the existence of the binary phases Zr₅Si₄ and Zr₃Si and established their phase relationships within the ternary system. researchgate.netosti.gov Efforts to synthesize a Zr₃SiC₂ phase, analogous to the well-known Ti₃SiC₂, were unsuccessful, indicating its instability under the experimental conditions. researchgate.net The reaction between Zr and SiC at 1473 K results in a layered structure with the formation of ZrC and Zr₂Si. researchgate.net

Zr-Si-RE (Rare Earth) Ternary Systems

The introduction of a third element, particularly a rare earth (RE) element, into the zirconium-silicon binary system significantly influences its phase equilibria and stability. Experimental investigations into these ternary systems are crucial for understanding and developing new materials with tailored properties. Studies on the isothermal sections of Zr-Si-RE phase diagrams provide valuable insights into the mutual solubilities of components and the potential formation of ternary compounds.

Research Findings in Zr-Si-La and Zr-Si-Er Systems

An investigation of the isothermal sections of the Zr-Si-La and Zr-Si-Er ternary systems at a temperature of 773 K (500 °C) has confirmed the existence of several binary compounds. researchgate.net In these systems, no ternary compounds were observed at this temperature. researchgate.net The study did, however, reveal some degree of solid solubility of zirconium in certain erbium silicide phases. researchgate.net

In the Zr-Si-La system, the phases present are primarily the binary compounds of the Zr-Si and La-Si systems. Similarly, the Zr-Si-Er system is characterized by the equilibria between binary zirconium silicides and erbium silicides. The absence of ternary compound formation at this temperature suggests that the Gibbs free energy of formation for any potential Zr-Si-RE ternary phase is less negative than the combination of the stable binary compounds.

Solid Solubility in the Zr-Si-Er System

A notable finding from the study of the Zr-Si-Er system is the measurable solid solubility of zirconium in the erbium silicide phases. This indicates that Zr atoms can substitute for Er atoms in the crystal lattice of these compounds to a certain extent without destabilizing the structure. The extent of this solubility is dependent on the specific erbium silicide compound.

Erbium Silicide PhaseMaximum Solid Solubility of Zr (at. %) at 773 K
Er₅Si₃~2.4
Er₅Si₄~3.0
ErSi~3.3
ErSi₂~1.8
Er (in the presence of Si)~12.0

This table presents the maximum solid solubility of Zirconium (Zr) in various Erbium (Er) silicide phases at a temperature of 773 K, based on experimental data. The data indicates that zirconium can replace erbium in the crystal lattice of these compounds to varying degrees.

The Zr-Si-Y Ternary System

Research on the isothermal section of the Zr-Si-Y ternary system at 900 °C has also been conducted. researchgate.net Similar to the findings for the lanthanum and erbium systems, no ternary compounds were identified. researchgate.net The phase equilibria are dictated by the various binary compounds within the Zr-Si and Y-Si systems. researchgate.net The study confirmed the existence of nine binary compounds: Zr₂Si, Zr₃Si₂, Zr₅Si₄, ZrSi, ZrSi₂, Y₅Si₃, Y₅Si₄, YSi, and Y₃Si₅. researchgate.net The mutual solid solubilities between the binary phases were found to be limited. researchgate.net

Modeling and Prediction of Complex Phase Diagrams Relevant to Zirconium Silicides

The experimental determination of phase diagrams, especially for multicomponent systems, can be a time-consuming and resource-intensive process. Therefore, computational modeling and prediction of phase diagrams have become indispensable tools in materials science. These methods not only allow for the prediction of phase equilibria but also provide a deeper understanding of the thermodynamic principles governing phase stability.

The CALPHAD Method

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational approach used to model the thermodynamic properties of multicomponent systems and predict their phase diagrams. researchgate.net This method relies on the thermodynamic assessment of the constituent binary and ternary subsystems. The Gibbs free energy of each phase is described by a mathematical model containing adjustable parameters that are optimized using experimental data such as phase boundaries and thermochemical measurements.

The CALPHAD approach has been successfully applied to various systems containing zirconium and silicon. For instance, it has been used to model the Al-Si-Zr ternary system, providing a thermodynamic description that can predict phase formation under different conditions. researchgate.net The development of thermodynamic databases for zirconium alloys often includes data for the Zr-Si system, which is crucial for predicting the formation of silicide phases in complex alloys. cnrs.fr

First-Principles Calculations

First-principles calculations, based on density functional theory (DFT), provide a quantum mechanical approach to determine the fundamental properties of materials without the need for experimental input. These calculations can be used to determine the formation energies of various compounds and crystal structures, which are essential for constructing phase diagrams.

In the context of zirconium silicides, first-principles calculations can be employed to:

Calculate the formation energies of different this compound stoichiometries to assess their relative stability.

Determine the energies of hypothetical crystal structures to predict new stable or metastable phases.

Investigate the electronic structure and bonding characteristics, which provide insights into the nature of phase stability.

These theoretical calculations are often used in conjunction with the CALPHAD method. First-principles results can provide valuable data for the thermodynamic modeling of systems where experimental data is scarce or difficult to obtain. For example, first-principles calculations have been used to study the structural and electronic properties of zirconia (ZrO₂), a related zirconium compound, which helps in understanding the fundamental interactions that also play a role in silicide systems. researchgate.netglobal-sci.com

Defect Chemistry and Non-Stoichiometry in Zirconium Silicides

The properties of intermetallic compounds like zirconium silicides are not only determined by their crystal structure but also significantly influenced by the presence of crystal defects. Defect chemistry deals with the types, concentrations, and interactions of point defects, such as vacancies and interstitials, and their role in determining the non-stoichiometry of a compound.

Point Defects in Zirconium Silicides

Point defects are imperfections in the crystal lattice that occur at a single atomic site. In zirconium silicides, the primary types of point defects are:

Vacancies: An empty lattice site that would normally be occupied by a Zr or Si atom.

Interstitials: A Zr or Si atom that occupies a site in the crystal lattice that is not a normal lattice site.

Antisite defects: A Zr atom occupying a Si lattice site, or a Si atom occupying a Zr lattice site.

The formation of these defects is a thermally activated process, and their equilibrium concentration depends on the temperature and the formation energy of the defect. First-principles calculations can be a valuable tool for determining these formation energies. For instance, studies on the related compound zirconia (ZrO₂) have used first-principles methods to investigate the formation energies of oxygen and zirconium vacancies and interstitials. aps.orgberkeley.edu While this is not a silicide, the methodologies are directly applicable to the study of defects in zirconium silicides.

Non-Stoichiometry

Non-stoichiometry refers to the deviation of the elemental composition of a compound from the ideal integer ratio defined by its chemical formula. This deviation is accommodated by the presence of point defects. For example, a ZrSi₂ crystal with a deficiency in silicon would have a high concentration of silicon vacancies or zirconium antisite defects.

The range of non-stoichiometry, or the homogeneity range of a particular silicide phase, is an important characteristic that is depicted in the phase diagram. Some zirconium silicides are line compounds, meaning they have a very narrow homogeneity range and only exist at or very close to their stoichiometric composition. Others may exhibit a broader range of non-stoichiometry.

There is evidence to suggest that interstitial impurities can play a significant role in the stability and stoichiometry of some this compound phases. For example, it has been proposed that the Zr₅Si₃ phase can be stabilized by the incorporation of interstitial atoms such as carbon or oxygen. datapdf.com This highlights the importance of considering the role of impurities in the defect chemistry of these materials. The study of non-stoichiometry is also crucial in understanding the properties of related materials like non-stoichiometric zirconia. engconfintl.org

Advanced Characterization Techniques for Zirconium Silicide

Microstructural and Compositional Analysis

The morphology, crystal structure, and elemental composition of zirconium silicide are fundamental to understanding its behavior and performance in various applications. Techniques such as electron microscopy and X-ray diffraction are indispensable for these analyses.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and microstructure of this compound materials. oup.commdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it allows for simultaneous elemental analysis, providing qualitative and quantitative compositional information. mdpi.comthermofisher.com

Research Findings:

Studies utilizing SEM have been crucial in examining the morphology of ZrSi₂ powders and coatings. For instance, SEM analysis of heat-treated mixtures of Zirconium (Zr) and Silicon Carbide (SiC) powders revealed the formation of a thin zirconium carbide-zirconium silicide diffusion layer. scispace.com In the investigation of ZrSi₂ coatings on Zircaloy-4 tubes, cross-sectional SEM images showed that the oxide film formed during high-temperature oxidation was continuous and did not spall, indicating good oxidation resistance. kns.org Similarly, SEM has been used to observe the microstructure of ZrO₂-ZrSiO₄ composites, showing a distribution of zirconia grains with heterogeneous regions rich in SiO₂ surrounded by ZrSiO₄ grains. scielo.br

EDS analysis complements SEM by identifying the elemental composition of the observed features. In the study of Zr and SiC powder mixtures, EDS results confirmed the presence of Zr, Si, C, and O, with their atomic percentages changing with heat treatment, indicating the progress of the reaction to form ZrC and ZrSi₂. scispace.com When analyzing silicide precipitates in titanium alloys, EDS spectra identified white particles as being rich in Zr and Si, confirming them as Ti-Zr-Si silicides. amse.org.cn

Interactive Data Table: SEM/EDS Analysis of Zr and SiC Powder Mixture

Treatment ConditionDetected Elements (Atomic %)Key Observation
800 ºCC: 42.96, Si: 52.17, Zr: 3.40, O: 1.47Very thin diffusion layer formed. scispace.com
1000 ºC for 2 hC: 37.14, Si: 55.9, Zr: 6.96More balanced composition, suitable for preparing ZrC-ZrSi₂ composite powders. scispace.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the analysis of internal microstructures, crystal defects, and nanoscale features.

Research Findings:

TEM has been instrumental in revealing the nanoscale details of the oxide layers formed on ZrSi₂. In a study on the high-temperature oxidation of ZrSi₂, TEM analysis of the oxide film showed the formation of pure silicon, crystalline ZrO₂ (zirconia), and amorphous SiO₂ (silica). kns.org The presence of a glassy SiO₂ layer was identified as a key factor in the material's high-temperature oxidation resistance. kns.org In another study, the addition of Zr to TiSi₂ films was investigated, and cross-sectional TEM was used to examine the surface and interface morphologies, revealing that the addition of Zr suppressed film agglomeration and improved interface smoothness. jkps.or.kr

X-ray Diffraction (XRD) and In-situ XRD

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material. By analyzing the diffraction pattern, the specific this compound phases (e.g., ZrSi₂, ZrSi, Zr₂Si) and any other crystalline products can be determined. scispace.commdpi.comosti.gov In-situ XRD allows for the real-time monitoring of phase transformations as a function of temperature or other environmental conditions. kns.org

Research Findings:

XRD analysis has been widely used to confirm the synthesis of this compound and to study its reactions. In the preparation of zirconium carbide-zirconium silicide composite powders, XRD patterns of heat-treated Zr and SiC mixtures showed peaks corresponding to ZrC and ZrSi₂, confirming their formation. scispace.com The patterns also revealed the presence of other phases like ZrSi and unreacted Zr depending on the treatment temperature. scispace.com

In-situ XRD has provided valuable insights into the dynamic processes occurring during the oxidation of ZrSi₂. kns.org By heating a ZrSi₂ sample in air and collecting XRD patterns at various temperatures, researchers observed the decrease of ZrSi₂ peaks and the growth of tetragonal ZrO₂ and pure silicon peaks as oxidation progressed. kns.org This technique directly monitors the phase evolution during the chemical reaction.

Interactive Data Table: Phase Analysis of Heat-Treated Zr and SiC Powder Mixtures by XRD

Treatment TemperatureDetected Phases
800 ºCZr, ZrC, ZrSi₂, ZrO₂ scispace.com
900 ºCZr, ZrC, ZrSi, ZrSi₂ scispace.com
1000 ºCZrC, ZrSi₂, less ZrSi scispace.com

Spectroscopic Techniques for Zirconium Silicides

Spectroscopic techniques are employed to probe the electronic structure and local atomic environments within this compound compounds.

Valence-Electron Energy-Loss Spectroscopy (VEELS) for Electronic Structure

Valence-Electron Energy-Loss Spectroscopy (VEELS) is a technique often performed in a TEM that provides information about the electronic structure of a material, including plasmon energies and interband transitions.

Research Findings:

While direct VEELS studies specifically on ZrSi₂ are not extensively detailed in the provided context, the principles can be understood from studies on related zirconium compounds like ZrSiO₄ (zircon) and ZrO₂. A detailed VEELS study of these materials allowed for the derivation of their dielectric response functions and single-electron interband transition spectra. osti.gov The interpretation of these spectra was aided by ab initio calculations of the density of states. osti.gov Such an approach would be equally valuable for understanding the electronic properties of different this compound phases. The bandgap energies and the positions of surface and bulk plasmons were also identified for ZrSiO₄ and ZrO₂. osti.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (when applicable to this compound derived structures or related compounds)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environment of specific nuclei. preprints.orgmdpi.com For zirconium-containing compounds, ⁹¹Zr NMR can provide valuable structural information, although it is a challenging nucleus to study due to its low natural abundance and moderate quadrupole moment. researchgate.net

Research Findings:

While direct ⁹¹Zr NMR studies on this compound are not common in the literature, research on other zirconium compounds demonstrates the potential of this technique. For instance, ⁹¹Zr solid-state NMR has been successfully applied to zirconium halides and fluorozirconates at high magnetic fields. researchgate.net These studies have shown correlations between the ⁹¹Zr isotropic chemical shift and parameters like electronegativity and coordination number. researchgate.net Furthermore, solid-state NMR has been used to study related silicide compounds. For example, ⁴⁷Sc NMR spectra of Sc₂RuSi₂ revealed two distinct scandium sites, which were predicted by DFT calculations. acs.org The application of such advanced NMR techniques, potentially combined with computational modeling, could offer significant insights into the local structure and bonding in various this compound phases and their derivatives.

High-Resolution Imaging for Interface and Nanostructure Characterization

High-resolution imaging techniques are indispensable for understanding the morphological and structural properties of this compound at the micro- and nanoscale. These methods provide critical insights into film quality, interfacial reactions, and the fine details of nanostructures, which are essential for optimizing performance in various applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are routinely employed to visualize surface topography, cross-sectional structures, and crystalline defects.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for examining the surface morphology of this compound thin films. It reveals details about grain size, film continuity, and the presence of defects. For instance, in studies of (Ti₁₋ₓZrₓ)Si₂ thin films, SEM analysis has shown that surface morphology is highly dependent on composition and annealing temperature. asu.edu Films of C54-phase TiSi₂ can show discontinuity with exposed regions of the silicon substrate, whereas alloyed C49-phase (Ti₀.₉₅Zr₀.₀₅)Si₂ films exhibit improved surface coverage. asu.edu Further increasing the zirconium content to x=0.1 leads to a smaller average grain size. asu.edu

SEM is also used to characterize this compound coatings on other substrates, such as Zircaloy-4 (Zry-4). Examinations of physical vapor deposited (PVD) Zr-Si coatings on Zry-4 revealed a uniform, relatively defect-free surface with a characteristic bulbous structure. researchgate.net When coupled with a Focused Ion Beam (FIB) for cross-sectional milling, SEM can be used for precise thickness measurements, with one study measuring a Zr-Si₂ film thickness of 850 nm. researchgate.net In studies of zirconium films on silicon carbide (SiC) substrates, SEM analysis after thermal annealing showed changes from a homogeneous surface to one with clusters appearing as the annealing temperature increased. up.ac.za

Summary of SEM Observations on this compound Films

Material SystemObservationFindingReference
(Ti₀.₉Zr₀.₁)Si₂ on Si(100)Surface MorphologySmaller average grain size compared to lower Zr content films. asu.edu asu.edu
Zr-Si₂ on Zry-4Cross-Sectional Imaging (FIB-SEM)Coating thickness measured at 850 nm. researchgate.net researchgate.net
Zr on 6H-SiC (As-deposited)Surface MorphologyHomogeneous surface with small granules. up.ac.za up.ac.za
Zr on 6H-SiC (Annealed at 850°C)Surface MorphologyAppearance of clusters on the Zr surface. up.ac.za up.ac.za

Transmission Electron Microscopy (TEM)

TEM and High-Resolution TEM (HRTEM) provide unparalleled spatial resolution for investigating the atomic structure of interfaces and nanostructures. Cross-sectional TEM (XTEM) is particularly effective for analyzing the interface between this compound films and their substrates. Studies on Ti-Zr silicide films have used TEM to observe the interface morphology directly. jkps.or.kr For example, a Ti-silicide film annealed at 700°C showed a relatively uniform interface, whereas annealing at 900°C resulted in a significantly roughened interface, which was correlated with the phase transition from C49 to C54. jkps.or.kr

HRTEM allows for the direct visualization of lattice fringes and the identification of crystalline phases and defects at the atomic level. researchgate.netaip.org In the study of zirconium oxide (ZrO₂) nanostructures, HRTEM images have confirmed their high quality by showing clear and equally spaced lattice fringes. researchgate.net For instance, discrete lattice fringes separated by 0.322 nm and 0.315 nm were attributed to the (-111) plane of monoclinic ZrO₂. researchgate.net While not directly on this compound, this demonstrates the technique's capability for detailed crystallographic analysis of related zirconium compounds. The formation of various phases, including Zr₂Si, ZrSi, Zr₅Si₃, and ZrC, at the interface of Zr films on SiC after high-temperature annealing has been identified, with TEM being a key tool for observing the resulting interface structure. up.ac.za

Atomic Force Microscopy (AFM)

AFM is used to obtain three-dimensional topographical images of sample surfaces and to quantify surface roughness with high precision. Research on (Ti₁₋ₓZrₓ)Si₂ thin films used AFM to measure the root mean square (rms) surface roughness, demonstrating that C49 alloy silicide films are less agglomerated and have lower surface roughness compared to C54 TiSi₂ films. asu.edu

Studies on pure zirconium thin films deposited on silicon have also extensively used AFM to correlate surface roughness with deposition parameters like substrate temperature and laser fluence. mdpi.comspiedigitallibrary.org For Zr films deposited at 500°C, surface roughness was found to increase with higher laser fluence. spiedigitallibrary.org For example, at a fluence of 0.26 J/cm², the roughness was ~22 nm, which increased to ~27 nm at higher fluences. spiedigitallibrary.org Temperature also plays a crucial role; roughness increases significantly when the substrate temperature is raised from 300°C to 500°C due to the formation of deeper pits. mdpi.comspiedigitallibrary.org In studies of Zr films on SiC, AFM analysis revealed that the rms surface roughness first decreased after annealing at 700°C from an as-deposited value of 1.65 nm and then increased at higher temperatures. up.ac.za

AFM Surface Roughness Data for Zirconium-Based Films

Material SystemDeposition/Annealing ConditionRMS Surface RoughnessReference
Zr on 6H-SiCAs-deposited1.65 nm up.ac.za
Zr on Si(100)500°C, 1064 nm laser, 0.26 J/cm² fluence~22 nm spiedigitallibrary.org
Zr on Si(100)500°C, 1064 nm laser, 0.52 J/cm² fluence~27 nm spiedigitallibrary.org
Zr on Si(100)500°C, 532 nm laser, 0.52 J/cm² fluence~25 nm mdpi.com
Zirconia (ZrO₂)Control (600-grit polish)35.2 ± 4.5 nm researchgate.net
Zirconia (ZrO₂)Grit-blasted at 380 kPa109 nm researchgate.net

Electronic Structure and Theoretical Modeling of Zirconium Silicide

First-Principles Calculations and Density Functional Theory (DFT) for Zirconium Silicides

First-principles calculations, predominantly based on Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental electronic properties of zirconium silicides and related materials from quantum mechanics, without requiring empirical parameters. researchgate.netresearchgate.net These computational methods are used to determine the ground-state electronic structure, formation enthalpies, and phase stability of various Si-Zr compounds. researchgate.net DFT calculations have been successfully employed to compute total energies, lattice parameters, and formation enthalpies of intermetallic compounds in the Si-Zr system, with results showing good agreement with experimental data. researchgate.net

The Vienna Ab initio Simulation Package (VASP) is one of the codes used for such DFT calculations, often employing functionals like the Perdew-Burke-Ernzerhof (PBE) for exchange and correlation. acs.orgarxiv.org These calculations are crucial for understanding the phase stability of complex silicides and for predicting the properties of new materials. researchgate.netarxiv.org For instance, DFT has been used to study the formation of zirconium silicide at interfaces, indicating that Zr can form silicide islands even at low coverages on silicon surfaces. arxiv.orgresearchgate.net

The band structure and energy gap are fundamental electronic properties that determine a material's electrical conductivity. For zirconium disilicide (ZrSi₂), DFT calculations predict a metallic nature with a band gap of 0.00 eV. materialsproject.orgmaterialsproject.org This is in contrast to zirconium silicates, which are wide-band-gap insulators.

In the case of zirconium silicate (B1173343) (ZrSiO₄), also known as zircon, first-principles calculations reveal a large band gap. uspex-team.orgresearchgate.net Theoretical studies on Zr-silicate (ZrxSi1-xO2) films have shown that the band gap is dominated by the energy difference between the Oxygen 2p and Zirconium 4d states. researchgate.net The band gap of zirconium silicate is influenced by the zirconium concentration; it decreases as the Zr content increases due to the d-character of the conduction bands. aip.org For an ideal ZrSiO₄ bonding unit, the calculated energy gap is 5.9 eV, significantly lower than the 8.0 eV for a pure SiO₂ bonding unit. researchgate.netaip.org

Hybrid evolutionary algorithms combined with first-principles calculations have been used to explore stable and metastable structures of ZrO₂–SiO₂ dielectrics. uspex-team.org These studies have predicted new metastable zirconium silicate structures, such as P-43m-Zr₃SiO₈ and P-31m-ZrSi₂O₆, which are insulators with DFT-calculated band gaps of 3.65 eV and 3.52 eV, respectively. uspex-team.org

Table 1: Calculated Band Gaps for Various this compound and Silicate Compounds

In oxidized zirconium silicides and silicates, the electronic properties are largely determined by the interplay between zirconium d-states and oxygen p-states. researchgate.netaip.org Theoretical models show that the valence bands of these materials are dominated by O p-states. researchgate.netaip.org Conversely, the lowest conduction levels are primarily derived from Zr d-states. researchgate.netaip.org The energy of these Zr d-states is highly sensitive to the charge transfer to the oxygen atoms. researchgate.netaip.org

This orbital character has significant consequences for the material's properties. For example, in Zr-silicate (ZrxSi1-xO2) films, the band gaps are dictated by the energy separation between the O 2p and Zr 4d states. researchgate.net In studies of Zr₃SiO₈, strong hybridization between Zr-d and O-p valence states was observed in the highest occupied bands. uspex-team.org The presence of oxygen vacancies can also significantly alter the electronic properties by influencing the role of Zr-4d and O-2p states near the Fermi level. researchgate.net

The electronic properties of small, zirconium-doped silicon clusters (ZrSin) have been extensively studied using DFT. mdpi.comresearchgate.netx-mol.net These studies focus on understanding how the introduction of a transition metal atom like zirconium alters the structure and electronic behavior of silicon nanoclusters. The research investigates properties such as adiabatic electron affinities (AEAs), vertical detachment energies (VDEs), and ionization potentials. mdpi.comresearchgate.net

Global searches for the lowest energy structures of neutral, mono-anionic, and di-anionic ZrSin clusters (for n=6–16) have been performed. mdpi.comresearchgate.netx-mol.net The results show that the structural growth patterns evolve from attaching-type configurations at smaller sizes to Zr-encapsulated cages for larger clusters. mdpi.comresearchgate.netx-mol.net The electron affinity and ionization potential are key parameters determined in these studies, providing insight into the clusters' stability and reactivity. For instance, the calculated AEAs and VDEs are compared with experimental photoelectron spectroscopy (PES) data to confirm the ground state structures. mdpi.com The mean absolute deviation from experimental AEA values has been reported to be as low as 0.08 eV. mdpi.com

Table 2: Selected Calculated Adiabatic Electron Affinities (AEA) for ZrSin⁻ Clusters

Tight-Binding Models for this compound Systems

Tight-binding models offer a computationally less intensive alternative to first-principles calculations for exploring the electronic structure of materials. researchgate.netaip.org These models are based on a set of parameters fitted to experimental data or first-principles calculations and can provide valuable insights into bonding and electronic bands. researchgate.netiaea.org

A tight-binding model has been developed for tetrahedral zirconium silicate, viewing the material as composed of SiSiO₄ and ZrSiO₄ bonding units. researchgate.netaip.org This model successfully describes the valence levels as being dominated by O p-states and the lowest conduction levels of the ZrSiO₄ unit as deriving from Zr d-states. researchgate.netaip.org It also allows for the investigation of how distortions in bond angles and lengths affect the electronic structure, noting that significant distortions of the Zr–O–Si angle could create localized states that act as electron traps. researchgate.netaip.org More recently, minimal tight-binding models that include spin-orbit coupling have been developed for materials like the nodal-line Dirac semimetal ZrSiSe, successfully reproducing the electronic band structure and SOC-induced gap openings. researchgate.net

Computational Studies of Structural and Electronic Properties of this compound Nanoclusters

Computational studies on nanoclusters provide a bridge between the properties of individual atoms and bulk materials. mdpi.com For this compound, research has focused on the structural evolution, stability, and electronic properties of neutral and charged Zr-doped silicon clusters (ZrSin). mdpi.comresearchgate.net

Using methods like the ABCluster global search combined with DFT, researchers have mapped the lowest energy structures of ZrSin clusters for a range of sizes. mdpi.comresearchgate.net These studies reveal distinct structural motifs depending on the number of silicon atoms. For neutral ZrSin, the structure evolves from an "attaching type" (n=6–9) to a "half-cage" (n=10–13), and finally to a fully "Zr-encapsulated" configuration (n=14–16). mdpi.comresearchgate.netx-mol.net For anionic clusters, the transition to an encapsulated shape occurs at n=12. mdpi.comresearchgate.netx-mol.net

The electronic properties, such as the HOMO-LUMO gap, are also calculated. The HOMO-LUMO gaps for size-selective Zr₂Sin clusters are typically greater than 1 eV, indicating that the encapsulation of zirconium atoms enhances the stability of the silicon cages. acs.org Stability analyses, based on average bonding energy and second energy differences, have identified magic numbers for neutral Zr₂Sin clusters at n = 18, 20, and 22, corresponding to highly stable fullerene-like, dodecahedral, and polyhedral structures. acs.org

Interface Electronic Structure Studies (e.g., ZrSi₂/Si Interfaces)

The electronic structure at the interface between this compound and silicon is critical for its application in electronic devices. First-principles simulations using DFT have been employed to investigate the electronic properties of interfaces such as ZrO₂/Si and ZrSiO₄/Si. researchgate.net

These studies have found that ZrO₂/Si interfaces can exhibit partial occupation of zirconium dangling bonds (Zr d-states) at the Fermi level, which is detrimental to device performance. researchgate.net However, the ZrSiO₄/Si interface does not show this partial occupation and provides a more symmetric band alignment with a higher conduction band offset (2.10 eV) and a valence band offset of 2.78 eV. researchgate.net This makes the ZrSiO₄/Si interface a more promising candidate for use as a gate insulator. researchgate.net

First-principles calculations also show that the band offset at silicon/zirconium silicate interfaces is dependent on the zirconium concentration. aip.org As Zr concentration increases, the band gap and the conduction band offset decrease, leading to more asymmetric band offsets. aip.org The formation of the Zr/Si interface itself is complex, with calculations indicating that Zr tends to form silicide islands rather than a flat interface. researchgate.net The structure of ZrSi₂ is composed of pure silicon layers separated by a ZrSi double layer, which consists of Si zig-zag chains and Zr atoms. researchgate.net

Band Alignment and Offsets

The alignment of energy bands at the interface between this compound and a semiconductor like silicon (Si) is a crucial parameter that governs device performance, particularly leakage currents. psu.eduiaea.org The band offsets, namely the conduction band offset (CBO) and the valence band offset (VBO), define the energy barriers for electrons and holes, respectively. aip.org For a gate dielectric to be effective, it should present sufficiently high barriers (at least 1 eV) for both charge carriers. aip.org

First-principles DFT calculations have been employed to investigate the scaling trends of band offsets at silicon/zirconium silicate interfaces. aip.orgstanford.edu These studies reveal that the electronic structure near the band gap is significantly influenced by the composition of the alloy, specifically the concentration of zirconium. aip.orgstanford.edu The lowest conduction band states in zirconium silicate are primarily derived from the zirconium (Zr) 4d states, while the valence band is dominated by oxygen (O) 2p states. researchgate.netaip.orgaip.org

A key finding from theoretical and experimental studies is that as the concentration of zirconium in zirconium silicate ((ZrO₂)x(SiO₂)₁₋x) increases, the band gap of the material decreases. aip.orgstanford.edu This reduction primarily affects the conduction band offset, leading to increasingly asymmetric band offsets at higher zirconium concentrations. aip.org The valence band character remains relatively unchanged compared to SiO₂, meaning the decrease in the band gap translates almost entirely into a smaller CBO. aip.orgstanford.edu Some studies suggest the minimum CBO is independent of the alloy composition, while the VBO decreases monotonically with increasing ZrO₂ content. psu.eduiaea.org

Experimental measurements using X-ray photoelectron spectroscopy (XPS) and reflection electron energy loss spectroscopy (REELS) have provided quantitative data on the band alignment for (ZrO₂)x(SiO₂)₁₋x films on Si(100). aip.org For instance, pure ZrO₂ thin films show a band gap of 5.30 eV, a CBO of 1.83 eV, and a VBO of 2.35 eV. aip.org As SiO₂ is incorporated, the band offsets can be tailored. More symmetric barrier heights for both electrons and holes are achieved at lower zirconium concentrations (e.g., x=0.25). aip.org First-principles calculations for a ZrSiO₄/Si interface have shown a more symmetric band alignment with a CBO of 2.10 eV and a VBO of 2.78 eV. researchgate.netcapes.gov.br

Below are interactive tables summarizing experimental and theoretical data on the band structure of zirconium silicate systems.

Experimental Band Offset Data for (ZrO₂)x(SiO₂)₁₋x on Si(100)

Composition (x)Band Gap (eV)Conduction Band Offset (eV)Valence Band Offset (eV)Reference
1.0 (ZrO₂)5.301.832.35 aip.org
0.755.311.842.35 aip.org
0.505.451.942.39 aip.org
0.255.732.262.35 aip.org

Calculated Band Offset Data for Zirconium-based Dielectrics on Silicon

InterfaceCalculation MethodConduction Band Offset (eV)Valence Band Offset (eV)Reference
ZrO₂/SiFirst-principles (DFT)0.64 - 1.023.51 - 3.89 researchgate.netcapes.gov.br
ZrSiO₄/SiFirst-principles (DFT)2.102.78 researchgate.netcapes.gov.br

Dangling Bonds and Passivation Effects

The interface between this compound and silicon is not perfectly ordered, often leading to the formation of electronic defects such as dangling bonds. These are unsatisfied valence electrons at the interface that can act as charge traps, degrading the electrical performance of a device.

Theoretical modeling has shown that at ZrO₂/Si interfaces, a primary concern is the partial occupation of zirconium d-states at the Fermi level. researchgate.netcapes.gov.br This occurs when the coordination number of zirconium atoms at the interface is reduced from its ideal bulk coordination. researchgate.netcapes.gov.br These partially filled orbitals are effectively dangling bonds that can trap charge.

To mitigate the detrimental effects of these dangling bonds, passivation techniques are employed. Passivation involves chemically bonding another element to the dangling bond, thus satisfying the valency and moving the resulting electronic state out of the band gap. First-principles simulations have identified effective passivation strategies for the ZrO₂/Si interface. researchgate.netcapes.gov.br

Hydrogen Passivation: Introducing hydrogen can saturate the zirconium dangling bonds, removing the partial occupancy of d-orbitals at the Fermi level. researchgate.netcapes.gov.br

Oxygen Bridging: The use of oxygen atoms to bridge the interface can also eliminate the problematic Zr d-states. capes.gov.br The formation of an interfacial SiOₓ layer is a common outcome during the deposition of high-k oxides on silicon, which can help passivate the silicon surface dangling bonds. escholarship.orgberkeley.edu

In contrast to ZrO₂/Si interfaces, theoretical studies of the zircon (ZrSiO₄)/Si interface show a significant advantage. researchgate.netcapes.gov.br This interface exhibits no partial occupation of zirconium dangling bonds at the Fermi level, suggesting it may form a more electronically stable interface with silicon without the need for extensive passivation treatments. researchgate.netcapes.gov.br The passivation of the silicon surface itself is also critical. One approach involves using an electropositive element, like Strontium (Sr), which can donate its valence electrons to saturate the dangling bonds of the silicon dimers on the Si(001) surface. arxiv.org The effectiveness of passivation is often quantified by the interface defect density (Dit). For instance, annealed zirconium oxide films have demonstrated a low interface defect density on the order of 1.0 × 10¹¹ cm⁻² eV⁻¹. escholarship.orgberkeley.edu

Oxidation, Corrosion, and Environmental Stability of Zirconium Silicide

High-Temperature Oxidation Behavior of Bulk Zirconium Silicides

The performance of zirconium silicide (ZrSix) at elevated temperatures is critically dependent on its resistance to oxidation. Research has shown that the behavior of bulk this compound under high-temperature oxidative environments is complex, involving various kinetic processes and the formation of different protective oxide layers.

Oxidation Kinetics and Mechanisms

The oxidation kinetics of bulk this compound, particularly ZrSi2, have been observed to follow different rate laws depending on the temperature. At 700°C and 1000°C, the oxidation generally follows a parabolic rate law. cambridge.org However, at a higher temperature of 1200°C, the kinetics more closely align with a cubic growth rate law. cambridge.org This shift suggests a change in the protectiveness of the oxide scale, which tends to become more protective at higher temperatures, a phenomenon also observed in other silicides like MoSi2 and TiSi2 due to the formation of a denser silica (B1680970) (SiO2) layer. cambridge.org

The oxidation process itself is intricate. Initially, an unstable Zr-Si-O mixture is thought to form, which then undergoes phase separation into zirconium dioxide (ZrO2) and silicon dioxide (SiO2). cambridge.org This can manifest as a unique multi-nanolayered composite of ZrO2 and SiO2. wisc.edu A proposed model for this involves a spinodal phase decomposition of the Zr-Si-O mixture, resulting in a nanoscale assembly of alternating layers of the two oxides. wisc.edu

Formation of Protective Oxide Layers (SiO2, ZrSiO4, ZrO2) during this compound Oxidation

During high-temperature oxidation, a multi-component oxide layer forms on the surface of this compound. This layer is crucial for its protective properties. The primary constituents of this layer are silicon dioxide (SiO2), zirconium dioxide (ZrO2), and zircon (ZrSiO4). wisc.eduiaea.orgkns.org

The formation of these oxides is a thermodynamically driven process. Due to the lower Gibbs free energy of formation for ZrO2 compared to SiO2, ZrO2 tends to form first on the this compound surface. kns.org This initial formation of ZrO2 reduces the zirconium concentration at the interface, which in turn favors the subsequent formation of an inner SiO2 layer. kns.org This glassy SiO2 layer is particularly important as it acts as a barrier to oxygen diffusion, thereby preventing further oxidation. kns.orgiaea.org

The table below summarizes the oxide phases formed at different temperatures.

Temperature (°C)Key Oxide Phases and Structures
700Discontinuous Si-rich oxide phases in an amorphous Zr-Si-O matrix. cambridge.org
1000Complex multilayered structures including spinodal structures of crystalline ZrO2 and amorphous SiO2. cambridge.org
1200Similar to 1000°C, with the addition of nanoscale ZrO2 particulate nucleation. cambridge.org
1400Formation of Zircon (ZrSiO4). wisc.edu

Self-Healing Qualities of this compound Derived Oxide Phases

A significant advantage of the oxide layers formed on this compound is their self-healing capability. iaea.orginl.gov The formation of glassy phases like SiO2 and ZrSiO4 during oxidation contributes to this property. iaea.org If cracks or fissures develop in the protective scale, for instance due to thermal cycling, the glassy nature of these oxides allows them to flow and seal these defects, thus restoring the protective barrier. inl.gov This self-healing mechanism is driven by the higher mobility of silicon in ZrO2 compared to oxygen in the silicide, which promotes the reformation of the protective silica layer. inl.gov This behavior is crucial for applications where the material is subjected to fluctuating temperatures and mechanical stresses. tandfonline.com

Comparison of this compound Oxidation Resistance with Zirconium Alloys

Bulk this compound, particularly ZrSi2, demonstrates significantly superior oxidation resistance compared to zirconium alloys like Zircaloy-4. wisc.edu In high-temperature air, the weight gain due to oxidation for ZrSi2 is negligible when compared to Zircaloy-4. wisc.edu For instance, after oxidation at 1200°C in a steam/argon mixture, the outer surface of a ZrSi2-coated tube was hardly oxidized (10–30 μm), while the uncoated inner surface of the same tube was significantly oxidized to approximately 300 μm. iaea.orgresearchgate.net

Zirconium alloys are prone to rapid oxidation in high-temperature steam environments, leading to the generation of hydrogen and a loss of mechanical integrity. kns.org They also undergo a phase transformation in the oxide layer at around 1000°C, which can cause spallation and accelerate further oxidation. ams.org.cn In contrast, the protective oxide scale that forms on ZrSi2 is mechanically stable with no evidence of spallation. cambridge.org This superior performance is primarily attributed to the formation of the protective, self-healing SiO2 and ZrSiO4 layers, which are not characteristic of the oxidation of zirconium alloys. wisc.eduiaea.orgresearchgate.net

The following table provides a comparative overview of the oxidation behavior.

FeatureThis compound (ZrSi2)Zirconium Alloys (e.g., Zircaloy-4)
Oxidation Rate Negligible weight gain at high temperatures. wisc.eduRapid oxidation, especially in steam above 700°C. kns.org
Protective Layer Forms a multi-layered scale of ZrO2, SiO2, and ZrSiO4. wisc.edukns.orgForms a primarily ZrO2 layer. wisc.edu
Self-Healing Possesses self-healing qualities due to glassy oxide phases. iaea.orginl.govLacks a significant self-healing mechanism.
Mechanical Stability of Oxide Mechanically stable oxide layer with no spallation. cambridge.orgProne to oxide spallation due to phase transformations. kns.orgams.org.cn

Oxidation Resistance of this compound Coatings

This compound coatings are being extensively investigated as a means to protect zirconium-alloy components in high-temperature environments, such as in nuclear reactor fuel cladding. wisc.eduiaea.org These coatings offer a significant improvement in oxidation resistance.

Role of Coating Stoichiometry (e.g., ZrSi2)

The stoichiometry of the this compound coating plays a crucial role in its oxidation resistance. Studies comparing coatings with different stoichiometries (Zr2Si, ZrSi, and ZrSi2) have shown that the silicon content is a key determinant of performance. wisc.edu

Coatings with the highest silicon content, specifically ZrSi2, exhibit the lowest weight gain during high-temperature oxidation in air. wisc.edu For example, after 5 hours at 700°C, a ZrSi2 coating showed a weight gain that was about 60% of that of uncoated Zircaloy-4. wisc.edu Cross-sectional analysis further confirms this, revealing a significantly thinner oxide layer on ZrSi2-coated substrates compared to those coated with more zirconium-rich silicides. wisc.edu A significant oxide layer of 13-15 µm can develop underneath a Zr2Si coating due to oxygen permeating through the coating and into the underlying substrate. wisc.edu

The superior protection offered by ZrSi2 coatings is attributed to the formation of a highly protective layer containing nanocrystalline SiO2 and ZrSiO4 phases within an amorphous oxide matrix at high temperatures. wisc.edu This layer effectively mitigates oxygen permeation to the underlying zirconium alloy substrate, even in high-pressure steam conditions. wisc.edu Therefore, for applications requiring maximum oxidation resistance, coatings with the ZrSi2 stoichiometry are preferred.

Corrosion Behavior of Zirconium Silicides in Specific Environments (e.g., Hydrothermal Conditions)

The corrosion behavior of zirconium silicides has been evaluated under hydrothermal conditions, which are relevant to normal operating conditions in nuclear reactors. researchgate.netmdpi.com Autoclave tests simulating Pressurized Water Reactor (PWR) conditions (e.g., 360 °C, 19.5 MPa) have been used to assess long-term performance. mdpi.com

Under hydrothermal exposure at 400°C and 10.3 MPa for 72 hours, bulk ZrSi₂ surfaces showed evidence of cracks and pores. researchgate.net This degradation is attributed to the selective leaching of silicon from the material during exposure to the high-temperature aqueous environment. researchgate.net

Coatings of this compound on zirconium alloy substrates also react with the hydrothermal environment. wisc.eduresearchgate.net Tests on ZrSi₂ coatings revealed the formation of a thick, zirconium-rich oxide layer accompanied by the depletion of silicon. wisc.edu This is consistent with observations in high-pressure steam, where silicon species can be lost through dissolution or volatilization. wisc.edu

Despite this surface corrosion, the remaining coating can still adhere to and protect the underlying substrate from oxidation. wisc.edu For example, long-term corrosion tests (up to 63 days) of a Zr₄₀Si₂₄Cr₃₆ coating on Zry-2 at 360 °C and 19.5 MPa showed that the coating played a protective role, resulting in a thinner oxide layer compared to the uncoated alloy. mdpi.com

The following table presents data from a long-term corrosion test, comparing the oxide layer thickness on coated and uncoated Zry-2.

MaterialTest Duration (days)Oxide Layer Thickness (µm)
Zry-2 (uncoated)211.55
Zry-2 (uncoated)422.07
Zry-2 (uncoated)632.67
Zry-2 with Zr₄₀Si₂₄Cr₃₆ coating210.52
Zry-2 with Zr₄₀Si₂₄Cr₃₆ coating421.09
Zry-2 with Zr₄₀Si₂₄Cr₃₆ coating631.32
Data sourced from mdpi.com

These results demonstrate that even with some surface degradation and silicon leaching, this compound-based coatings can significantly reduce the rate of oxidation and corrosion of zirconium alloys in hydrothermal environments. mdpi.com

Strategies for Enhancing Environmental Durability of Zirconium Silicides

Effects of Alloying Elements on this compound Oxidation Resistance

Chromium (Cr): The addition of chromium to Zr-Si coatings has been shown to slow down the oxidation process at 700 °C and protect the base material from oxygen migration. mdpi.com A Zr₄₀Si₂₄Cr₃₆ coating on Zry-2 exhibited a weight gain approximately 63% smaller than the uncoated material after 5 hours of oxidation. mdpi.com The presence of Cr can lead to the formation of Cr₂O₃ in the oxide scale, which contributes to the protective barrier. ams.org.cn

Aluminum (Al): Long-term isothermal oxidation studies on aluminum-alloyed ZrSi₂ (with 4 at.% Al) showed high oxidation resistance. cambridge.org The oxidation process involved an initial stage of ZrSiO₄ and ZrO₂ formation, followed by a steady-state stage characterized by the formation of Al₂O₃. cambridge.org This alumina (B75360) layer is known for its excellent protective qualities at high temperatures.

Molybdenum (Mo) and Boron (B): The introduction of MoSi₂ into ZrSi₂ coatings is of interest because of its self-healing properties. misis.ru The addition of Mo can also reduce the likelihood of the detrimental phase transition of ZrO₂ from tetragonal to monoclinic, which can cause cracking. misis.ru Mo-Zr-Si-B coatings have shown excellent oxidation resistance, attributed to the formation of a protective layer of SiO₂ with embedded ZrO₂ crystallites. researchgate.net

The table below summarizes the effect of different alloying elements on the oxidation behavior of this compound-based materials.

Alloying Element(s)Base Material/CoatingKey FindingReference
CrZr-Si-Cr on Zry-2Reduced weight gain by ~63% at 700°C compared to uncoated Zry-2. mdpi.com
AlZrSi₂ (4 at.% Al)Formation of a protective Al₂O₃ layer during steady-state oxidation. cambridge.org
Mo, BMo-Zr-Si-BFormation of a protective SiO₂ layer with ZrO₂ crystallites, enhancing oxidation resistance. researchgate.net
MoZrSi₂–MoSi₂–ZrB₂Record oxidation resistance at 1500–1700 °C. misis.ru

Design of Bilayer or Multi-Layer this compound Composite Coatings

Designing bilayer or multi-layer composite coatings is an advanced strategy to further enhance the environmental durability of zirconium alloys. ams.org.cncambridge.orgmdpi.com This approach combines the benefits of different materials to create a more robust and resilient protective system.

A common design involves a ZrSi₂ layer for high-temperature oxidation resistance combined with other layers that may act as diffusion barriers or provide additional mechanical stability. For example, a multilayer coating of SiC–(Si/ZrSi₂)–ZrSi₂ was found to be superior to a single-layer SiC coating for protecting C/C composites. cambridge.org

In the context of protecting zirconium alloys, a Zr/Si multilayer coating has been investigated. springerprofessional.de During oxidation, an amorphous Zr-Si-O layer forms at the Zr/Si interface, which is beneficial for preventing oxygen permeation. springerprofessional.de Another approach involves creating a ZrSi₂-NbSi₂ multilayer coating on an Nb-based alloy. ams.org.cn This system forms a dense, multi-component oxide scale (SiO₂, TiO₂, ZrSiO₄, and Cr₂O₃) that effectively protects the base alloy at 1250 °C. ams.org.cn

However, not all multilayer designs are successful. A double-layered coating of Zr₂Si on top of ZrSi₂ was found to be fully oxidized and did not improve corrosion resistance in steam tests; in fact, the Zr₂Si layer may have accelerated corrosion due to micro-crack evolution. wisc.edu

The design of multilayer systems aims to:

Limit Inter-diffusion: A barrier layer, such as molybdenum in a Cr/Mo coating, can limit the diffusion between the protective outer layer and the zirconium substrate at high temperatures. researchgate.net

Improve Adhesion and Mechanical Integrity: Layered structures can be designed to manage thermal expansion mismatch and improve adhesion.

Create a Redundant Barrier: If one layer is compromised, another layer can continue to provide protection.

The complexity of these systems requires careful design and testing to ensure the layers work synergistically to enhance protection. wisc.eduams.org.cn

Diffusion Mechanisms and Kinetics in Zirconium Silicide Systems

Interdiffusion Studies in Zr-Si and Related Systems

Interdiffusion is the process by which atoms of different species migrate across an interface, driven by a chemical potential gradient, leading to the formation of new phases. youtube.com In the Zr-Si system, this reactive diffusion is fundamental to the formation of various zirconium silicide phases. Molecular dynamics (MD) simulations have been employed to investigate the diffusion behaviors of zirconium (Zr) and silicon (Si) atoms during the formation of this compound. rsc.org These studies evaluate the mean square displacements (MSDs) of atoms at different temperatures to understand when significant interdiffusion occurs. rsc.org

Studies on related systems, such as Zr-Mo and Zr-W, provide valuable insights into the interdiffusion behavior of zirconium. For instance, in solid-solid diffusion couples of Zr-Mo and Zr-W investigated between 1300–1500 °C, intermetallic compounds like Mo₂Zr and W₂Zr were formed in the diffusion zones. mdpi.comresearchgate.net In the Zr-Mo system, a (Zr, Mo) solid solution phase also forms, and the interdiffusion coefficient within this solid solution was found to be between 1.5 × 10⁻¹³ m²/s and 1.4 × 10⁻¹² m²/s in the studied temperature range, decreasing with an increase in molybdenum (Mo) content. mdpi.com This highlights the complexity of multiphase diffusion in zirconium-containing systems. The growth of these intermetallic layers generally follows a parabolic relationship with time, indicating a diffusion-controlled process.

Identification of Dominant Diffusing Species (e.g., Silicon Diffusion in Zirconium Disilicides)

Identifying the dominant diffusing species is key to controlling the growth and morphology of silicide layers. In many metal-silicon systems, one species typically exhibits significantly higher mobility. For example, in the formation of molybdenum silicides (MoSi₂, Mo₅Si₃, and Mo₃Si), silicon is the predominantly diffusing element. mdpi.com Similarly, studies on other transition metal silicides like VSi₂ and TiSi₂ have shown that Si atoms are the primary diffusing species, whereas in Ni₂Si, nickel atoms are more mobile. ibm.com

For the zirconium-silicon system, molecular dynamics simulations of reactive diffusion provide theoretical insight into the relative mobility of Zr and Si atoms. rsc.org While extensive experimental marker studies specifically for the Zr-Si system are not widely reported in the provided literature, the general behavior observed in similar refractory metal silicides, such as titanium and vanadium silicides, suggests that silicon is likely the dominant diffusing species in the formation of silicon-rich phases like zirconium disilicide (ZrSi₂). ibm.comimp.kiev.ua This is often attributed to the smaller atomic size of silicon and its ability to move through the more rigid metal sublattice.

Determination of Activation Energies for Diffusion Processes in Zirconium Silicides

The activation energy (Q) for diffusion is a critical parameter that quantifies the energy barrier atoms must overcome to move within the crystal lattice. It is determined from the temperature dependence of the diffusion coefficient or the growth constant of a phase, which typically follows an Arrhenius relationship. mdpi.com

Molecular dynamics simulations have been used to calculate the diffusion barriers for Zr and Si atoms at the Zr-Si interface. rsc.org However, it was noted that the predicted diffusion barriers from these simulations were significantly lower than experimental values, which is attributed to the formation of various local Zr-Si crystal alloys in experiments, leading to higher actual diffusion barriers. rsc.org

In related systems, the activation energies for the growth of intermetallic phases have been determined experimentally. For the Zr-W system, the activation energy for the growth of the W₂Zr phase was found to be 285 kJ/mol. mdpi.comresearchgate.net In the Zr-Mo system, the activation energy for the growth of Mo₂Zr was 109 kJ/mol, and for interdiffusion within the (Zr, Mo) solid solution, it ranged from 145 to 170 kJ/mol for Mo concentrations between 2 and 10 at.%. mdpi.comresearchgate.net Density functional theory (DFT) calculations have also been used to determine activation energies for the nucleation of various zirconium hydride phases, which involves the transformation of the Zr lattice structure. osaka-u.ac.jpresearchgate.net While not directly diffusion energies in silicides, these values illustrate the magnitude of energy barriers for atomic rearrangement in zirconium-based systems.

Activation Energies for Diffusion in Zr-related Systems
SystemDiffusing Phase/SpeciesActivation Energy (kJ/mol)Reference
Zr-WW₂Zr (Growth)285 mdpi.com, researchgate.net
Zr-MoMo₂Zr (Growth)109 mdpi.com, researchgate.net
Zr-Mo(Zr, Mo) Solid Solution145-170 mdpi.com, researchgate.net

Influence of Defects and Vacancies on Diffusion Pathways in Zirconium Silicides

Crystalline defects, such as point defects (vacancies, interstitials) and extended defects (grain boundaries, dislocations), play a crucial role in solid-state diffusion. They can act as high-diffusivity pathways, significantly accelerating atomic transport compared to diffusion through a perfect lattice.

In zirconium, molecular dynamics simulations have shown that point defects like monovacancies and divacancies exhibit anisotropic diffusion characteristics. researchgate.net Divacancies, in particular, show a much faster diffusion rate than monovacancies, which can contribute to the formation of larger defect structures like dislocation loops. researchgate.net The presence of vacancies is a primary mechanism for self- and impurity diffusion in many materials. nih.gov For instance, the diffusion of xenon and krypton gases in UO₂ is highly dependent on the presence of vacancies, which act as nucleation points and trapping sites, making the resulting clusters more stable. mdpi.com

While specific studies on the influence of defects in this compound are limited in the provided results, it is well-established that diffusion in silicides is often mediated by vacancies. The concentration of vacancies, which can be affected by temperature, radiation, and stress, will in turn influence the diffusion rates. nih.gov Grain boundaries in polycrystalline silicide films also serve as fast diffusion paths, especially at lower temperatures where bulk diffusion is slow. imp.kiev.ua

Diffusion at this compound Interfaces

Interfaces between different phases are regions of high chemical and structural gradients, making them critical locations for diffusion and reaction. In the Zr-SiC system, diffusion reactions at temperatures between 900–1100°C lead to the formation of a layered structure at the interface, including phases like ZrC, Zr₂Si, and Zr₅Si₃Cₓ. researchgate.net The growth kinetics of these layers is governed by the diffusion of species across the newly formed interfaces.

The morphology of the interface itself can be influenced by the diffusion mechanism. For example, in the formation of palladium silicide, the transport of Si through the silicide layer is linked to the roughening of the Si/Pd₂Si interface. researchgate.net The introduction of a diffusion barrier can alter the dominant diffusing species, which in turn can lead to the formation of smoother interfaces. researchgate.net

Mechanical Behavior and High Temperature Performance of Zirconium Silicide

High-Temperature Mechanical Properties of Zirconium Silicides (e.g., Creep Strength, Compressive Strength)

Zirconium silicides are recognized as refractory metal silicides, a group of materials known for their high melting points, hardness, and compressive strength. iaea.orghuaweimaterial.com These compounds maintain good mechanical properties at high temperatures, including notable creep strength. iaea.orghuaweimaterial.com Specifically, zirconium disilicide (ZrSi2) is reported to possess a high compressive yield strength at elevated temperatures. nih.gov

Research into the mechanical properties of polycrystalline ZrSi2 has highlighted its complex orthorhombic structure. Anomalously high flow stresses are observed at intermediate temperatures, which are attributed to sessile superdislocations within the hexagonal silicon ring structures. These dislocations become thermally activated at temperatures exceeding 800°C. researchgate.net While specific data on creep and compressive strength are not extensively tabulated in readily available literature, the inherent characteristics of refractory silicides suggest that zirconium silicides exhibit significant resistance to deformation under load at high temperatures. The yield stress of ZrSi2, for instance, is noted to decrease with increasing temperature, dropping to less than 50 MPa at temperatures approaching 1500°C. researchgate.net

Table 1: High-Temperature Mechanical Strength of Zirconium Silicide

PropertyObservation at High Temperatures
Creep Strength Generally characterized as a material with high-temperature creep strength, typical of refractory metal silicides. iaea.orghuaweimaterial.com
Compressive Strength Possesses high compressive strength. iaea.orghuaweimaterial.com ZrSi2, in particular, has a high compressive yield strength at elevated temperatures. nih.gov

Wear Resistance and Tribological Studies of this compound Materials and Coatings

The tribological properties of this compound are of significant interest for applications requiring wear-resistant surfaces. Studies on composite coatings have provided insights into the friction and wear behavior of materials containing this compound. For instance, the addition of ZrSi2 to a silicon oxycarbide (SiOC) matrix has been investigated to understand its effect on tribological performance at various temperatures. researchgate.net

In one study, SiOC-ZrSi2 composite coatings were subjected to wear tests at different temperatures and loads. The friction coefficient of these coatings was observed to vary with both temperature and applied force. researchgate.net

Table 2: Frictional Behavior of SiOC-ZrSi2 Composite Coatings

The following data is derived from graphical representations of friction coefficient curves for SiOC-ZrSi2 composite coatings.

Temperature (°C)Applied Force (N)Approximate Friction Coefficient
Room Temperature1~0.6 - 0.7
Room Temperature3~0.6 - 0.8
4001~0.7 - 0.8
4003~0.6 - 0.7
8001~0.4 - 0.5
8003~0.3 - 0.4

The wear resistance of coatings is a critical parameter. For Si/SiC coatings, it has been shown that a higher SiC content, which implies a denser and harder coating, leads to a lower wear rate. semanticscholar.org While this study does not directly measure the wear rate of pure this compound, it underscores the importance of hard ceramic phases in enhancing wear resistance.

Mechanical Integrity of Zirconium Silicides at Elevated Temperatures

The ability of a material to maintain its structural soundness at high temperatures is crucial for many applications. Zirconium silicides, particularly ZrSi2, have demonstrated superior mechanical integrity at elevated temperatures in ambient air when compared to other phases like Zr2Si. wisc.edu This is a critical attribute for their potential use as protective coatings.

The high melting point of this compound intermetallic phases contributes significantly to their mechanical stability. wisc.edu For instance, ZrSi2 is stable up to high temperatures, and its oxidation products, such as zircon (ZrSiO4) and silica (B1680970) (SiO2), form a protective, corrosion-resistant glassy layer that can self-heal, further enhancing its integrity. wisc.edu

In the context of nuclear applications, ZrSi2 coatings on zirconium-alloy substrates have been shown to be highly protective at temperatures of 700°C, 1000°C, and 1200°C in air. wisc.edu This protective nature is due to the formation of nanocrystalline SiO2 and ZrSiO4 phases within an amorphous oxide film that develops at these high temperatures. wisc.edu Even in high-pressure steam conditions, the coating can prevent oxide formation in the underlying substrate. wisc.edu

Micromechanical Stability and Irradiation Effects of Zirconium Silicides (for Nuclear Applications)

For materials used in nuclear reactors, stability under irradiation is a key performance metric. Zirconium silicides are being considered for applications such as neutron reflectors in Gas-cooled Fast Reactors (GFRs). psu.eduresearchgate.netgen-4.org

A study on this compound (specifically Zr3Si2) investigated its manufacturability and performance for GFR applications. The material was fabricated to a high density (96% relative density) and phase purity (96%). psu.eduresearchgate.net Crucially, its structural and dimensional stability were assessed before and after neutron irradiation.

The results of preliminary irradiation tests on Zr3Si2 were promising, showing excellent micromechanical stability. psu.eduresearchgate.net There was no evidence of microcracking after irradiation. psu.eduresearchgate.net Furthermore, the material exhibited minimal dimensional changes.

Table 3: Dimensional Stability of Zr3Si2 Under Neutron Irradiation

Irradiation Fluence (n/cm²)Average Linear Dimensional Change
up to 10¹⁷<0.12%

These findings suggest that Zr3Si2 is a viable candidate for nuclear applications, although further testing under more intense, high-temperature irradiation conditions is necessary for full qualification. psu.eduresearchgate.net

Thermal Expansion Behavior and its Impact on this compound Performance

The thermal expansion behavior of a material is a critical property, especially when it is used in conjunction with other materials in a high-temperature environment. A significant mismatch in thermal expansion coefficients can lead to high shear stresses at the interface, potentially causing delamination or failure.

The linear thermal expansion coefficient of ZrSi2 is on the same order as that of zirconium alloys, which is advantageous for coating applications on such substrates, as it would not be expected to generate significant shear stresses at the interface during temperature changes. wisc.edu The linear thermal expansion coefficient for ZrSi2 at 200°C has been determined to be 8.5 x 10⁻⁶ K⁻¹. wisc.edu

Studies have shown that the coefficient of thermal expansion (CTE) for ZrSi2 increases with temperature up to around 500-600 K, after which it remains relatively constant up to 1200 K. iaea.orgosti.gov Among the disilicides in the TiSi2, ZrSi2, and HfSi2 series, zirconium disilicide exhibits the lowest CTE value. iaea.orgosti.gov

Furthermore, ZrSi2 exhibits anisotropic thermal expansion, meaning the expansion is different along its different crystallographic axes. researchgate.net This anisotropy is an important consideration in component design to manage internal stresses.

Table 4: Coefficient of Thermal Expansion (CTE) for Zirconium Disilicide (ZrSi2)

Temperature Range (K)Average Linear CTE (x 10⁻⁶ K⁻¹)
2988-9
300 - 1200Increases up to 500-600 K, then remains constant. iaea.orgosti.gov
473 (200°C)8.5 wisc.edu
130011-15

Advanced Research Applications and Future Directions for Zirconium Silicide

Nuclear Energy Applications of Zirconium Silicides

The quest for safer and more efficient nuclear energy has driven research into new materials that can withstand the harsh conditions within a reactor core, particularly during accident scenarios. Zirconium silicides are at the forefront of this research due to their potential to enhance the safety and performance of nuclear reactors.

Accident Tolerant Fuel (ATF) Cladding Materials

Since the Fukushima Daiichi accident, the development of accident-tolerant fuel (ATF) has become a global priority. mdpi.com ATF concepts aim to develop nuclear fuels that can tolerate loss of active cooling for a longer period and have improved performance during normal operation. wisc.edu Zirconium silicide coatings on conventional zirconium-alloy cladding are a promising near-term ATF solution. mdpi.comencyclopedia.pub

These coatings are being investigated for their ability to provide enhanced resistance to high-temperature oxidation in steam, a critical factor during a loss-of-coolant accident (LOCA). mdpi.comiaea.org In such a scenario, the temperature of the fuel cladding can rise rapidly, leading to a vigorous exothermic reaction between the zirconium alloy and steam, producing large quantities of hydrogen gas. uknnl.com

Research has shown that this compound coatings can significantly mitigate this reaction. For instance, a 3-μm thick ZrSi2 coating on a Zircaloy-4 substrate was found to prevent thermal oxidation at 700°C in air. iaea.org Even at higher temperatures, such as 1000°C and 1200°C in steam, ZrSi2 coatings have demonstrated the ability to form a protective oxide layer that limits further oxidation of the underlying zirconium alloy. mdpi.com This protective nature is attributed to the formation of a dense, adherent oxide scale, which can include phases like zirconia (ZrO2), silica (B1680970) (SiO2), and zircon (ZrSiO4). wisc.edukns.org The oxidation of this compound can produce a glassy, self-healing layer that becomes more protective at elevated temperatures. wisc.eduresearchgate.net

Studies on various this compound phases, including Zr2Si, ZrSi, and ZrSi2, have been conducted to determine the optimal composition for ATF applications. mdpi.com Thicker ZrSi2 coatings have shown oxidation resistance nearly two orders of magnitude higher than uncoated Zircaloy-4. mdpi.com However, challenges such as the brittle nature of silicide coatings and potential volatilization under certain conditions are areas of ongoing research. mdpi.com

Table 1: Oxidation Behavior of this compound Coated Zircaloy-4

Temperature (°C)EnvironmentDurationObservation on ZrSi2 Coated Zry-4Reference
700Air20 hOxidation resistance two orders of magnitude higher than uncoated Zry-4. mdpi.com
1000Steam1 hOxide layer thickness of 7 µm. mdpi.com
1200Steam10 minOxide layer thickness of 20 µm. mdpi.com
1200Steam/Argon2000 sOuter surface hardly changed in thickness, while uncoated inner surface was seriously oxidized. kns.org

Neutron Reflector Materials in Gas-Cooled Fast Reactors (GFR)

Gas-Cooled Fast Reactors (GFRs) are a promising Generation IV reactor concept that operates at high temperatures and with a fast neutron spectrum. ga.com To improve the neutron economy and core performance of these reactors, effective neutron reflectors are required. ga.com Neutron reflectors surround the reactor core and scatter neutrons that would otherwise escape back into the core, improving the efficiency of the fission chain reaction. ga.com

This compound, specifically Zr3Si2, has been identified as an ideal candidate for neutron reflectors in GFRs. ga.comresearchgate.netresearchgate.net This is due to several key properties:

High Melting Point: Zr3Si2 has a melting point above 2000°C and is phase-stable up to 1800°C, making it suitable for the high-temperature environment of a GFR. ga.comresearchgate.net

Good Thermal Conductivity: It possesses good thermal conductivity, which is essential for heat dissipation in the reflector. researchgate.net

Favorable Neutronics: Both zirconium and silicon have low neutron absorption cross-sections, meaning they are less likely to capture neutrons, allowing more to be reflected back into the core. researchgate.net

Computer simulations have indicated that a reflector made of this compound can address power peaking issues in fast reactors and significantly enhance core performance. ga.com Research efforts have focused on the fabrication of high-density Zr3Si2 components using methods like hot-pressing and spark-plasma sintering, achieving relative densities of up to 96%. researchgate.netresearchgate.net

Investigation of Radiation Damage Resistance in Zirconium Silicides

Materials used in a nuclear reactor are subjected to intense neutron irradiation, which can cause significant damage to their crystal structure and degrade their mechanical properties. Therefore, understanding the radiation damage resistance of zirconium silicides is crucial for their application in nuclear environments.

Studies involving ion irradiation, which simulates the effects of neutron damage, have been conducted on zirconium silicides. researchgate.net Research on C/C-ZrC-SiC composites, which are also candidate materials for nuclear applications, has shown that ion irradiation can induce stress and defects in the SiC lattice. cjmr.org In the case of this compound thin films, swift heavy ion irradiation has been shown to induce intermixing at the interface with silicon, leading to the formation of ZrSi. researchgate.net

Preliminary neutron irradiation tests on Zr3Si2 have shown promising results. researchgate.nettandfonline.com After irradiation up to a fluence of 10^17 n/cm², the material exhibited an average linear dimensional change of less than 0.12% and no evidence of microcracking. researchgate.nettandfonline.com This indicates good structural and dimensional stability under irradiation. However, further testing under higher temperatures and higher irradiation doses is necessary to fully qualify the material for GFR applications. researchgate.nettandfonline.com

High-Temperature Electronic Devices and Semiconductor Technology

The unique electronic properties of zirconium silicides and their related compounds make them attractive for applications in high-temperature electronic devices and advanced semiconductor technologies.

This compound as Ohmic Contacts on Silicon

In the manufacturing of integrated circuits, low-resistance ohmic contacts are essential for the efficient operation of transistors. ijsar.in this compound (ZrSi2) has been investigated as a material for forming such contacts on silicon substrates. mdpi.com

The formation of this compound at the interface between a zirconium film and a silicon substrate can be achieved through processes like pulsed laser deposition followed by annealing. researchgate.net The resistivity of the resulting silicide film is highly dependent on the synthesis conditions. researchgate.net For instance, annealing a zirconium film on silicon at 600°C can lead to the formation of C49 ZrSi2, resulting in a significant drop in resistivity. researchgate.net Further annealing at 800°C can lower the resistivity even more. researchgate.net

Research has also explored the formation of zirconium germanosilicide for contacts on SiGe alloys, which are used in high-speed electronic devices. asu.edu Studies have shown that ZrSi2 does not exhibit the same tendency for surface roughening and islanding as other silicides like TiSi2, which is advantageous for creating uniform and reliable contacts. asu.edu

Table 2: Resistivity of this compound Films

Annealing Temperature (°C)Resulting PhaseResistivity (µΩ·cm)Reference
As-deposited-184.3 researchgate.net
600C49 ZrSi274.3 researchgate.net
800C49 ZrSi232 researchgate.net

Electronic Properties of Zirconium Silicate (B1173343) Interfaces Formed from or Related to Zirconium Silicides for High-k Dielectrics

As transistors continue to shrink, the traditional silicon dioxide (SiO2) gate dielectric has reached its physical limits due to quantum tunneling effects. aps.org This has led to the search for alternative materials with a higher dielectric constant (high-k dielectrics), which allow for a physically thicker film while maintaining the same capacitance. asu.edu Zirconium silicate (ZrSiO4) has emerged as a promising high-k dielectric material. aps.orgresearchgate.netwikipedia.org

The formation of zirconium silicate interfaces can be related to the oxidation of zirconium silicides. wisc.edu When a ZrSi2 coating oxidizes, it can form a mixture of ZrO2 and SiO2, and under certain conditions, these can react to form ZrSiO4. kaist.ac.krkingston.ac.uk

First-principles simulations have shown that the ZrSiO4/Si interface has excellent electronic properties. aps.orgresearchgate.net Unlike the ZrO2/Si interface, which can suffer from partially occupied zirconium dangling bonds, the ZrSiO4/Si interface does not exhibit this issue. aps.orgresearchgate.net It also provides a more symmetric band alignment with a high conduction band offset (2.10 eV) and a valence band offset (2.78 eV), which is crucial for blocking both electron and hole leakage currents. aps.orgresearchgate.net

Experimental studies have confirmed the excellent electrical properties of zirconium silicate films. researchgate.netresearchgate.netaip.org Films with a low zirconium content (around 2-8 at. %) exhibit low leakage currents, high breakdown fields, and good thermal stability in direct contact with silicon. researchgate.netaip.org

This compound as Diffusion Barriers in Microelectronics

This compound (ZrSi₂) is a material of significant interest in the microelectronics industry, primarily for its application as a diffusion barrier. mdpi.comsscmaterials.comontosight.ai In modern integrated circuits, copper (Cu) has replaced aluminum as the primary interconnect material due to its lower electrical resistivity and higher electromigration resistance. However, copper is known to diffuse rapidly into silicon (Si) and silicon dioxide (SiO₂), which can degrade device performance and lead to failure. e3s-conferences.orgaip.org To prevent this, a thin barrier layer is required between the copper interconnects and the silicon substrate. researchgate.netcaltech.edu

This compound films, often in amorphous or nanocrystalline form, have demonstrated excellent potential for this purpose. researchgate.netaip.org Research has shown that Zr-Si based barriers can effectively prevent copper diffusion at elevated temperatures. For instance, studies on Cu/Ta-N/Zr/Si structures revealed that the insertion of a thin zirconium layer, which forms this compound (ZrSi₂) upon annealing, significantly improves the barrier properties. e3s-conferences.org The resulting ZrSi₂ layer is also a promising diffusion barrier itself and can decrease the contact resistance at the silicon interface. e3s-conferences.org

The effectiveness of these barriers is attributed to their thermal stability and resistance to agglomeration. researchgate.net Experimental results indicate that Zr-Si amorphous films can prevent Cu diffusion up to temperatures of 650°C. researchgate.net Furthermore, bilayered films such as Zr-Si-N/Zr have shown exceptional barrier properties, preventing Cu silicide formation up to 700°C. aip.org The failure temperature of these barriers is significantly higher than for many conventional materials. For example, a Zr interlayer in a TiN diffusion barrier was shown to fail only after annealing at 800°C, compared to 600°C for the reference sample without the Zr layer. aip.org The formation of the stable C49 ZrSi₂ phase at the Zr/Si interface is a key factor in this enhanced performance. researchgate.net

Barrier System Annealing Temperature (°C) Observation Reference
Cu/Ta-N/Zr/Si800No noticeable change except ZrSi₂ formation. e3s-conferences.org
Cu/Zr-Si/Siup to 650Effective barrier performance. researchgate.net
Cu/Zr-Si-N/Zr/Si700No Cu silicide formation observed. aip.org
Cu/TiN/Zr/TiN/Si800Barrier failure due to copper silicide formation. aip.org

High-Performance Coatings and Advanced Structural Materials

Environmental Barrier Coatings Based on Zirconium Silicides

Environmental Barrier Coatings (EBCs) are crucial for protecting silicon carbide (SiC) and SiC-matrix composites (CMCs) used in high-temperature applications like gas turbine engines. osti.govresearchgate.net These materials are susceptible to degradation in the harsh combustion environment, particularly through oxidation and water vapor-induced corrosion. This compound is a key component in advanced EBC systems due to its ability to form a protective, stable oxide scale at elevated temperatures. wisc.edumisis.ru

When exposed to high temperatures, this compound oxidizes to form a dense, multi-layer scale primarily composed of zirconium dioxide (ZrO₂) and silicon dioxide (SiO₂). wisc.eduresearchgate.netmdpi.com This oxide layer acts as a barrier, significantly reducing the diffusion of oxygen to the underlying SiC substrate. misis.rumdpi.com The SiO₂ component, in particular, provides excellent resistance to oxidation, while the ZrO₂ enhances the coating's structural integrity. wisc.edumisis.ru Research has shown that ZrSi₂-based coatings can provide effective protection for C/C composites at temperatures up to 1500°C. mdpi.com

The composition of these coatings is often complex, incorporating other materials to optimize performance. For example, the addition of molybdenum disilicide (MoSi₂) can impart self-healing properties and reduce the likelihood of cracking caused by the phase transition of ZrO₂. misis.ru Similarly, incorporating hafnium oxide (HfO₂) can improve thermal cycling performance. researchgate.net These multi-component systems, such as ZrSi₂–MoSi₂–ZrB₂, have demonstrated exceptional oxidation resistance at temperatures between 1500°C and 1700°C. misis.ru

Coating System Test Temperature (°C) Key Finding Reference
ZrSi₂ on Zircaloy-41200Superior high-temperature oxidation resistance due to SiO₂ layer. researchgate.net
ZrSi₂-SiC on C/C Composite1500Mass gain maintained after 188 hours, indicating excellent oxidation resistance. mdpi.com
ZrSi₂–MoSi₂–ZrB₂1500-1700Exhibited record oxidation resistance. misis.ru

Wear-Resistant this compound Coatings

This compound coatings are highly valued for their exceptional mechanical properties, including high hardness, strength, and wear resistance. sscmaterials.comnanorh.comzhiyuematerial.com These characteristics make them ideal for protecting components subjected to friction and wear in demanding environments, such as cutting tools, and aerospace and automotive parts. sscmaterials.comzhiyuematerial.comsamaterials.com

The high hardness of ZrSi₂ coatings, which can be significantly greater than that of substrates like titanium alloys, is a primary contributor to their wear resistance. jim.org.cnresearchgate.net Studies involving pin-on-disk wear tests have consistently shown that ZrSi₂ coatings are substantially more resistant to wear than uncoated alloys. researchgate.net For instance, ZrSi₂ coatings on Zry-4 exhibited a hardness of approximately 800 HK and demonstrated superior wear resistance when tested against an abrasive ruby ball. researchgate.net

The wear mechanism of these coatings can vary depending on the conditions and the counterpart material. At high temperatures, the formation of a protective, lubricating oxide layer can reduce friction and wear. jim.org.cnresearchgate.net In SiOC-ZrSi₂ composite coatings, the formation of ZrO₂ and SiO₂ during tribological testing at ambient temperatures led to negligible wear and good lubricating properties. researchgate.netdiva-portal.orgresearchgate.net The load-bearing capacity of these in-situ formed oxides further enhances the coating's durability. researchgate.net Even at higher loads, while the coefficient of friction may increase, the coatings often remain intact and continue to provide protection. researchgate.net

Coating Substrate Hardness Wear Test Finding Reference
Zr modified silicideTC4 alloySignificantly higher than substrateEffective protection at 600°C. jim.org.cn
ZrSi₂Zry-4~800 HKSignificantly superior wear resistance to the substrate. researchgate.net
SiOC-ZrSi₂-200 HvNegligible wear at low loads; stable at higher loads. researchgate.netdiva-portal.org

This compound in Metal Matrix Composites

Metal Matrix Composites (MMCs) are engineered materials that combine a metal matrix with a reinforcing phase to achieve properties superior to those of monolithic alloys. ijirset.com Zirconium silicate (ZrSiO₄), a precursor and related compound to this compound, is frequently used as a reinforcing particulate in aluminum-based MMCs for aerospace and automotive applications. ijirset.commdpi.comijsr.net

The addition of zirconium silicate particles to aluminum alloys, such as Al 7075 and A356, leads to significant improvements in mechanical properties. mdpi.comresearcher.life Research has consistently shown that increasing the weight percentage of ZrSiO₄ reinforcement enhances the composite's hardness, tensile strength, compression strength, and wear resistance. ijirset.comijsr.netijeat.org For example, reinforcing Al 7075 with 8 wt% ZrSiO₄ resulted in a 20% increase in tensile strength and a 21% increase in compression strength. mdpi.com The hard ceramic particles distributed within the softer metal matrix impede dislocation motion and bear a portion of the applied load, thereby strengthening the material. mdpi.comijeat.org

The fabrication method, typically stir casting, plays a crucial role in achieving a uniform distribution of the reinforcement particles, which is essential for consistent and improved properties. ijirset.commdpi.com The enhanced hardness and strength directly translate to better wear resistance, a critical attribute for many engineering components. ijsr.netijeat.org Studies have demonstrated that the wear resistance of aluminum-zirconium silicate composites improves appreciably with a higher content of the reinforcement. ijsr.netijeat.org

Composite Material Reinforcement (wt%) Property Improvement Reference
Al 7075-ZrSiO₄8%Tensile Strength: +20%, Compression Strength: +21% mdpi.com
A356-ZrSiO₄5%Improved friction and wear behavior. researcher.life
Al356-ZrSiO₄0-12%Hardness and wear resistance increase with reinforcement content. ijeat.org

Catalytic Applications of Zirconium Silicides

Zirconium-based materials, including zirconium silicides and silicates, are gaining attention as catalysts and catalyst supports in a variety of chemical reactions. ontosight.ainih.govresearchgate.net Their unique electronic structures, thermal stability, and chemical inertness make them promising candidates for heterogeneous catalysis. researchgate.net Zirconium compounds, in general, are noted for their low toxicity and affordability, which adds to their appeal for industrial applications. nih.govrsc.org

Research has explored the use of zirconium silicates in catalytic processes such as propane (B168953) dehydrogenation (PDH), a key reaction for producing propylene. scispace.comacs.org Vanadium oxide catalysts supported on zirconium silicate have been developed, demonstrating that the support material plays a critical role in the catalyst's activity and selectivity. scispace.com Similarly, modifying a silica support with isolated zirconium sites has been shown to significantly improve the catalytic activity and selectivity of a cobalt-based catalyst for non-oxidative propane dehydrogenation. acs.org The zirconium modifier helps maintain the active Co²⁺ state under reaction conditions. acs.org

The catalytic properties are strongly linked to the high dispersion of the active species on the support. acs.org Studies on V₂O₅/ZrO₂/SiO₂ catalysts have shown that surface vanadium oxide species preferentially interact with the zirconium oxide on the silica surface, which in turn enhances their reactivity. acs.org While much of the research focuses on zirconium oxides and silicates, transition metal silicides, in general, are recognized for their potential in catalysis, including hydrogenation and hydrotreating reactions, due to their high stability in harsh environments. researchgate.net The catalytic effect of ZrSi₂ has also been noted in the vulcanization and thermal stability of silicone rubber composites. mdpi.comnih.gov

Future Research Opportunities and Emerging Trends in this compound Research

The field of this compound research is dynamic, with several emerging trends and future opportunities pointing toward the development of next-generation materials for advanced applications. rsc.orglucintel.com A primary driver is the increasing demand for high-performance materials in the aerospace, electronics, and nuclear industries. samaterials.comlucintel.comtandfonline.com

Future research will likely focus on several key areas:

Advanced Coatings and Composites: There is a continuing need to develop more robust environmental and thermal barrier coatings with improved durability and higher temperature capabilities. wisc.eduresearchgate.net This includes optimizing multi-component coating systems (e.g., ZrSi₂-MoSi₂-SiC) and exploring novel deposition techniques to create denser, more resilient microstructures. misis.rumdpi.com In composites, further investigation into the interface between the ZrSi₂/ZrSiO₄ reinforcement and various metal matrices is needed to maximize property enhancements. ijirset.commdpi.com

Nuclear Applications: Zirconium silicides (e.g., Zr₃Si₂) are being investigated as accident-tolerant fuel cladding and reflector materials for advanced nuclear reactors, such as Gas-cooled Fast Reactors (GFRs). wisc.edutandfonline.com A significant research opportunity lies in qualifying these materials through further irradiation tests under high-temperature and high-flux conditions to verify their long-term structural and dimensional stability. tandfonline.com

Catalysis: The catalytic potential of zirconium silicides is still a nascent field. researchgate.net Future work should aim to move beyond zirconium silicates and oxides to explore the catalytic activity of pure this compound phases. researchgate.net Understanding the surface chemistry and electronic properties of ZrSi₂ nanomaterials could unlock new applications in sustainable chemical synthesis. rsc.org

Advanced Processing and Synthesis: Innovations in material processing, such as spark plasma sintering and advanced plasma spraying techniques, are enabling the fabrication of high-density, phase-pure this compound components and coatings. mdpi.comtandfonline.com A continuing trend will be the refinement of these methods to achieve greater control over microstructure and properties, potentially leading to materials with unprecedented performance. lucintel.com

The overarching trend is a move towards designing complex, multi-functional materials where this compound is a key enabling constituent. This requires a deeper understanding of its fundamental properties and interactions in complex material systems to meet the demands of future technologies. wisc.edursc.org

Integration with Additive Manufacturing Processes for Zirconium Silicides

The integration of zirconium silicides with additive manufacturing (AM), also known as 3D printing, represents a significant leap forward in fabricating complex, high-performance components for demanding environments. AM techniques, such as laser powder bed fusion (LPBF), allow for the layer-by-layer construction of intricate geometries that are difficult or impossible to achieve with traditional manufacturing methods like casting and wrought processing. researchgate.net Research in this area is driven by the need for materials with high-temperature stability, strength, and specific nuclear properties, particularly for applications in the energy sector.

A notable area of development is the use of laser-based AM to synthesize this compound compounds for nuclear applications. For instance, U.S. Department of Energy-funded research has explored laser synthesis to develop an AM process for U₃Si₂ (uranium silicide), a candidate for accident-tolerant nuclear fuel. In these studies, zirconium was selected as a surrogate material due to its similar thermodynamic properties and crystal structure, leading to the laser synthesis of Zr-Si alloys. researchgate.net This research provides crucial microstructural data that informs the early development stages of a viable AM process for these specialized nuclear materials. researchgate.net

While much of the direct AM research on related zirconium compounds has focused on zirconium silicate (ZrSiO₄) or zirconia (ZrO₂), the principles and challenges are transferable to zirconium silicides (e.g., ZrSi₂, Zr₃Si₂). utexas.eduntu.edu.sgihmc.us Key AM processes include:

Selective Laser Sintering (SLS): This technique uses a laser to sinter powdered material, fusing particles together layer by layer. ihmc.us For ceramics like zirconium silicate, SLS has been shown to be an attractive alternative to conventional, time-consuming manufacturing methods for creating components like investment casting shells. utexas.edufraunhofer.de A significant challenge is managing the high melting points of these ceramics; preheating the powder bed is often necessary to avoid thermal shock and ensure proper fusion. nih.gov

Laser Powder Bed Fusion (LPBF) / Selective Laser Melting (SLM): These processes involve fully melting the powder rather than just sintering it, which can produce denser parts. researchgate.netntu.edu.sg Research on zirconia has shown that achieving high density (e.g., 96.5%) is possible, sometimes with the addition of materials like graphite (B72142) to improve laser absorption. asminternational.org The high temperatures required (e.g., preheating to 1600°C and laser heating to 1850°C) highlight the technical demands of processing these materials. nih.gov

Extrusion-Based AM: This method involves extruding a paste or filament of material, which is then sintered to create a dense final part. While explored for materials like zirconium carbide (ZrC), the principles of developing a suitable material "ink" with appropriate additives for rheology and sintering could be applied to zirconium silicides. nasa.gov

The primary challenges in applying AM to zirconium silicides include their high melting points, susceptibility to thermal stress and cracking, and the need to control the final microstructure and phase purity. For example, research on hot-pressing and spark-plasma-sintering of Zr₃Si₂ for Gas-cooled Fast Reactor (GFR) applications found that achieving high density (96%) and phase purity (96%) was critical for its performance. researchgate.net Future research in AM will focus on optimizing laser parameters, powder characteristics, and process conditions to overcome these hurdles and unlock the potential of additively manufactured this compound components.

Additive Manufacturing (AM) TechniqueDescriptionRelevance & Challenges for Zirconium Silicides
Laser SynthesisUses a laser to induce a chemical reaction and synthesize a new compound from precursor materials.Directly demonstrated for Zr-Si alloys as surrogates for nuclear fuel, proving feasibility. researchgate.net
Selective Laser Sintering (SLS)A laser fuses powdered material together in a layer-by-layer process without fully melting it. ihmc.usProven effective for related compounds like zirconium silicate. utexas.edufraunhofer.de Challenges include managing high temperatures and preventing thermal shock. nih.gov
Laser Powder Bed Fusion (LPBF) / Selective Laser Melting (SLM)A laser fully melts and fuses powder, capable of producing high-density parts. researchgate.netOffers potential for dense, near-net-shape ZrSi₂ parts. Requires significant process control to manage high melting points and residual stress. ntu.edu.sgasminternational.org

Development of Hybrid Models for this compound Behavior Prediction

To accelerate the design and qualification of advanced materials like this compound, researchers are increasingly turning to hybrid modeling approaches. These models combine fundamental physics-based simulations with data-driven machine learning (ML) techniques to predict material behavior with high accuracy and computational efficiency. researchgate.net This is particularly crucial for zirconium alloys and compounds used in harsh environments where properties can degrade due to factors like high temperatures, corrosion, and radiation. nih.gov

A key application of these models is predicting the mechanical and structural evolution of materials under operational stress. For multiphase zirconium alloys, ML methodologies such as Gaussian Process Regression, random forests, and multilayer perceptrons (neural networks) have been developed. nih.gov These models are trained on large datasets, often generated from computationally intensive crystalline plasticity simulations. The goal is to use a "microstructural fingerprint"—a set of features including hydride geometry, crystal texture, and phase volume fraction—to predict critical properties like fracture stress levels. nih.gov Neural networks have shown the highest accuracy in these predictions, successfully identifying that hydride orientation and crystal grain orientation have the most significant impact on fracture behavior. nih.gov Such reduced-order models (ROMs) are computationally inexpensive to query and can provide statistically robust predictions, which is essential for large-scale modeling and material qualification. nih.gov

Another powerful hybrid approach involves the development of machine learning interatomic potentials (MLIPs). Traditional simulations based on density functional theory (DFT) are highly accurate but computationally expensive. MLIPs, such as the rapid artificial neural network (RANN) potentials, are trained on DFT data and can reproduce quantum mechanical results at speeds typical of classical molecular dynamics. researchgate.net New RANN potentials have been developed for zirconium that accurately model the transformations between its α, β, and ω phases, predicting the experimental phase diagram with remarkable precision. researchgate.net These potentials can capture complex phenomena like the movement of phase interfaces as a function of temperature and pressure. researchgate.net

The development of these hybrid models represents a paradigm shift in materials science, moving towards a more predictive framework. By integrating fundamental physics with advanced ML algorithms, researchers can:

Efficiently explore vast parameter spaces that would be intractable with purely experimental or first-principles approaches.

Identify the most critical microstructural features that control material performance. nih.gov

Accelerate the development of new this compound compositions and microstructures with tailored properties for specific applications, from nuclear energy to microelectronics.

Build robust models for predicting long-term material degradation and failure, enhancing the safety and reliability of components in critical systems. researchgate.net

Modeling ApproachDescriptionPredictive Capability for Zirconium & its Compounds
Machine Learning (ML) Reduced-Order ModelsUses ML algorithms (e.g., neural networks, random forests) trained on simulation data to predict material properties based on microstructural features. nih.govPredicts critical fracture stress based on a "microstructural fingerprint" (hydride orientation, texture, etc.). nih.gov
Machine Learning Interatomic Potentials (MLIPs)Neural network potentials (e.g., RANN) trained on DFT data to enable large-scale, accurate molecular dynamics simulations. researchgate.netAccurately models phase transformations (α, β, ω), predicts phase diagrams, and simulates dynamic processes like interface motion. researchgate.net
Physics-Informed Neural Networks (PINNs)A class of neural networks that incorporates governing physical equations (e.g., diffusion, mechanics) into the learning process to ensure physically consistent predictions.Potential to model complex, coupled phenomena like oxidation kinetics and thermo-mechanical degradation in zirconium silicides.

Q & A

Q. What are the standard synthesis methods for zirconium silicide (ZrSi₂) in laboratory settings?

ZrSi₂ is typically synthesized via solid-state reactions. For example, mixing zirconium and silicon powders in a graphite furnace under hydrogen at 1200°C yields ZrSi₂ . Alternative methods include reacting Zr with SiC at 900–1000°C to form ZrSi₂ and ZrC composites, with phase composition dependent on temperature and stoichiometry (e.g., 3:1 Zr/Si molar ratio at 1000°C for 2 hours) . Key parameters include controlled atmospheres to prevent oxidation and precise stoichiometric ratios.

Q. Which characterization techniques are critical for verifying ZrSi₂ purity and crystallinity?

X-ray diffraction (XRD) is essential for identifying crystallographic phases (e.g., distinguishing ZrSi₂ from ZrSi or ZrC) . Scanning electron microscopy (SEM) complements XRD by revealing microstructure, such as silicon diffusion patterns in oxidized coatings . For quantitative elemental analysis, energy-dispersive X-ray spectroscopy (EDS) or Rutherford backscattering spectrometry (RBS) with simulated annealing algorithms can resolve complex compositional gradients .

Q. What thermodynamic properties of ZrSi₂ are critical for high-temperature applications?

ZrSi₂ has a melting point of 1620°C, density of 4.88 g/cm³, and lattice constants (a = 0.372 nm, b = 1.476 nm, c = 0.367 nm) . Its oxidation resistance at 700°C in air is limited, forming Zr-Si-O phases and free silicon, which necessitates protective coatings for structural applications . Thermal stability studies should include thermogravimetric analysis (TGA) under varying oxygen partial pressures.

Advanced Research Questions

Q. How do discrepancies in reported oxidation behaviors of ZrSi₂ coatings inform experimental design?

Variations in oxidation outcomes (e.g., Zr-Si-O vs. SiO₂ formation) may arise from differences in coating microstructure, substrate interactions, or annealing conditions . To resolve contradictions, use controlled atmosphere furnaces with in-situ monitoring (e.g., mass spectrometry) and cross-section SEM to track interfacial reactions. Frameworks like PICO (Population: ZrSi₂ coatings; Intervention: oxidation parameters; Comparison: baseline stability; Outcome: phase evolution) can structure hypothesis testing .

Q. What methodological challenges arise in synthesizing ZrSi₂-based composites, and how can they be addressed?

Composite synthesis (e.g., ZrSi₂-ZrC) requires balancing reaction kinetics and thermodynamics. For instance, incomplete diffusion between Zr and SiC at 800°C results in thin interfacial layers, while higher temperatures (≥900°C) promote ZrSi₂ but risk silicon volatilization . Mitigation strategies include pre-milling reactants for homogeneity and using sealed crucibles to retain volatile species.

Q. How can computational modeling enhance the interpretation of experimental data on ZrSi₂?

Density functional theory (DFT) can predict electronic properties (e.g., band structure) and defect energetics, aiding the interpretation of electrical conductivity measurements. Molecular dynamics (MD) simulations of high-temperature diffusion (e.g., Si mobility in ZrSi₂) can validate experimental observations of microstructural evolution . Pair modeling with experimental datasets using tools like VASP or LAMMPS improves mechanistic insights.

Q. What statistical approaches are suitable for analyzing contradictory data in ZrSi₂ phase studies?

Multivariate analysis (e.g., principal component analysis) can identify hidden variables (e.g., impurity levels, grain size) affecting phase stability. Bayesian statistics may quantify uncertainty in XRD peak assignments, especially for overlapping signals from ZrSi₂ and ZrO₂ . Reproducibility requires adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable), as outlined in open-science guidelines .

Methodological Frameworks for ZrSi₂ Research

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ZrSi₂ research questions?

  • Feasible: Ensure access to high-temperature furnaces and characterization tools (e.g., synchrotron XRD for in-situ studies).
  • Novel: Explore understudied areas like ZrSi₂’s role in semiconductor heterostructures or neutron-shielding composites.
  • Ethical: Address safety protocols for handling reactive silicide powders .
  • Relevant: Align with global priorities, such as advanced materials for nuclear reactors .

Q. What strategies improve reproducibility in ZrSi₂ synthesis and characterization?

  • Document experimental protocols in detail, including furnace ramp rates and ambient conditions .
  • Use standardized reference materials (e.g., NIST-certified Zr powders) to calibrate instruments.
  • Share datasets and code for computational models via repositories like Zenodo or Materials Project .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.